molecular formula C30H52O3 B14810285 Dammar-20(21)-en-3,24,25-triol

Dammar-20(21)-en-3,24,25-triol

Cat. No.: B14810285
M. Wt: 460.7 g/mol
InChI Key: ASMOUVFUKZIYNJ-OGQSGURPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dammar-20(21)-en-3,24,25-triol is a useful research compound. Its molecular formula is C30H52O3 and its molecular weight is 460.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H52O3

Molecular Weight

460.7 g/mol

IUPAC Name

6-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol

InChI

InChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25?,28+,29-,30-/m1/s1

InChI Key

ASMOUVFUKZIYNJ-OGQSGURPSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C(=C)CCC(C(C)(C)O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Dammar-20(21)-en-3,24,25-triol: Properties, Bioactivities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol (DMT) is a naturally occurring tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) family. Isolated primarily from plants of the Walsura and Shorea genera, this compound has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on DMT, encompassing its physicochemical properties, biological effects, and putative mechanisms of action. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized for ease of comparison. Furthermore, hypothesized signaling pathways involved in its cytotoxic and anti-inflammatory activities are visualized to facilitate a deeper understanding of its therapeutic potential.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have historically been a rich source of lead compounds in drug discovery. Among these, the dammarane-type triterpenoids have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects. This compound (DMT) is a notable member of this family, characterized by a dammarane skeleton with hydroxyl groups at positions 3, 24, and 25.[1] This document aims to consolidate the existing scientific literature on DMT to serve as a technical resource for researchers and professionals in the field of drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₃₀H₅₂O₃[1][2]
Molecular Weight 460.73 g/mol [2]
CAS Number 55050-69-6
Appearance White amorphous powder
Solubility Soluble in DMSO, Methanol
Natural Sources Walsura robusta, Shorea species[1][2]

Biological Activities and Quantitative Data

This compound has demonstrated promising bioactivities in several key therapeutic areas. The following sections summarize the available quantitative data.

Cytotoxic Activity

DMT has shown significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[1] In vitro studies have demonstrated its ability to induce apoptosis in human cancer cells.[1]

Cell LineCancer TypeIC₅₀ (µM)Reference
HL-60Promyelocytic Leukemia10 - 30[1]
HepG2Hepatocellular Carcinoma10 - 30[1]
Antiviral Activity
Anti-inflammatory Activity

The anti-inflammatory potential of DMT has been demonstrated through its ability to modulate the production of pro-inflammatory cytokines. In cell-based assays, DMT significantly reduced the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1] Specific IC₅₀ values for the inhibition of these cytokines by DMT are not yet published.

Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on its observed effects and studies of structurally related compounds, plausible signaling pathways can be proposed.

Induction of Apoptosis

The cytotoxic activity of DMT is likely mediated through the induction of apoptosis. This process is hypothesized to involve the intrinsic mitochondrial pathway, characterized by the activation of caspase cascades.

apoptosis_pathway DMT This compound Mitochondria Mitochondria DMT->Mitochondria Induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 -> Caspase-9 Apaf1->Caspase9 Activates Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized Apoptotic Pathway of DMT.
Anti-inflammatory Signaling

The anti-inflammatory effects of DMT are likely attributable to the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting this pathway, DMT can suppress the expression of inflammatory cytokines.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces transcription of DMT This compound DMT->IKK Inhibits

Proposed Anti-inflammatory Mechanism of DMT.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification from Walsura robusta

The following protocol outlines a general procedure for the isolation and purification of dammarane triterpenoids from plant material.

isolation_workflow start Dried and powdered Walsura robusta plant material extraction Maceration with Methanol at room temperature start->extraction filtration Filtration and Concentration (Rotary Evaporator) extraction->filtration partition Solvent-Solvent Partitioning (n-hexane, ethyl acetate, n-butanol) filtration->partition chromatography Column Chromatography (Silica Gel, Gradient Elution) partition->chromatography Ethyl Acetate Fraction purification Preparative HPLC (C18 column) chromatography->purification final_product Pure this compound purification->final_product

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid (B12794562). While a dedicated, publicly available report on the complete de novo structure elucidation of this specific molecule is not readily accessible, this document outlines the standard, state-of-the-art techniques used for characterizing such natural products. The information presented is synthesized from established protocols for the analysis of closely related dammarane (B1241002) triterpenoids.

This compound, with the molecular formula C30H52O3 and a molecular weight of 460.73, is a known natural product isolated from plants such as Walsura robusta.[1][2][3] Its dammarane skeleton is a common feature in a class of tetracyclic triterpenes that exhibit a range of biological activities, making its structural confirmation crucial for further research and development.[4][5]

Isolation and Purification

The initial step in the structure elucidation of a natural product is its isolation from the source material in a pure form. For dammarane triterpenoids, a typical workflow is as follows:

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatographic Separation Plant Material Plant Material Maceration Maceration Plant Material->Maceration Crude Extract Crude Extract Maceration->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Polar Fractions Polar Fractions Solvent Partitioning->Polar Fractions Non-polar Fractions Non-polar Fractions Solvent Partitioning->Non-polar Fractions Column Chromatography Column Chromatography Non-polar Fractions->Column Chromatography Fractions Fractions Column Chromatography->Fractions HPLC HPLC Fractions->HPLC Pure Compound Pure Compound HPLC->Pure Compound

Caption: Generalized workflow for the isolation and purification of dammarane triterpenoids.

Experimental Protocol: Isolation and Purification

  • Extraction: The dried and powdered plant material (e.g., stem bark of Aglaia elliptica) is typically subjected to maceration with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol (B129727).[6]

  • Solvent Partitioning: The resulting crude extract is then partitioned between immiscible solvents (e.g., n-hexane and methanol/water) to separate compounds based on their polarity. Triterpenoids are generally found in the less polar fractions.

  • Column Chromatography: The active fraction is subjected to column chromatography over silica (B1680970) gel.[4] A gradient elution system, often starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the mixture into fractions.[4]

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using normal or reverse-phase HPLC to yield the pure compound.

Spectroscopic Analysis and Structure Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques.

G cluster_spectroscopy Spectroscopic Techniques cluster_elucidation Structure Determination Pure Compound Pure Compound MS Mass Spectrometry (HR-ESI-MS) Pure Compound->MS Molecular Formula IR Infrared Spectroscopy (FTIR) Pure Compound->IR Functional Groups NMR Nuclear Magnetic Resonance (1D & 2D NMR) Pure Compound->NMR Carbon Skeleton & Connectivity Data Integration Data Integration MS->Data Integration IR->Data Integration NMR->Data Integration Structure Proposal Structure Proposal Data Integration->Structure Proposal Final Structure Final Structure Structure Proposal->Final Structure

Caption: Logical workflow for the spectroscopic analysis and structure elucidation of a natural product.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS), typically with electrospray ionization (ESI), is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

Table 1: Expected HR-ESI-MS Data for this compound

IonCalculated m/zObserved m/zMolecular Formula
[M+H]+461.3995To be determinedC30H53O3
[M+Na]+483.3814To be determinedC30H52O3Na
Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3400O-H (hydroxyl) stretching
~2950-2850C-H (alkane) stretching
~1640C=C (alkene) stretching
~1380gem-dimethyl group
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, and ROESY/NOESY) is required for the complete assignment of all proton and carbon signals and to establish the stereochemistry. The structure elucidation of numerous dammarane-type triterpenoids has been achieved through detailed 1D and 2D NMR techniques.[7][8][9]

Experimental Protocol: NMR Spectroscopy

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • 1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings, typically between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

    • ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for establishing the relative stereochemistry.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Core Carbons of this compound (Based on known data for similar dammarane triterpenoids)

CarbonPredicted δc (ppm)MultiplicityKey HMBC Correlations
C-3~79.0CHH-1, H-2, H-28, H-29
C-20~150.0CH-17, H-21, H-22
C-21~110.0CH₂H-17, H-22
C-24~75.0CHH-23, H-25, H-26, H-27
C-25~73.0CH-24, H-26, H-27

Table 4: Predicted ¹H NMR Chemical Shifts for Key Protons of this compound (Based on known data for similar dammarane triterpenoids)

Proton(s)Predicted δH (ppm)MultiplicityKey COSY Correlations
H-3~3.20ddH-2
H-21~4.70, ~4.60br s, br s-
H-24~3.50mH-23

Structure Confirmation

The final proposed structure is a culmination of the interpretation of all spectroscopic data. The molecular formula from HR-MS sets the stage. The functional groups identified by IR are then placed within the carbon skeleton assembled from 2D NMR data. Key HMBC correlations, such as those from the methyl protons to adjacent quaternary carbons, are vital for confirming the dammarane framework. The positions of the hydroxyl groups at C-3, C-24, and C-25, and the exocyclic double bond at C-20(21) are confirmed by specific chemical shifts and HMBC correlations. The relative stereochemistry is determined by ROESY/NOESY correlations and by comparing coupling constants and chemical shifts to those of known dammarane triterpenoids.

References

Unveiling the Botanical Origins of Dammar-20(21)-en-3,24,25-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the triterpenoid (B12794562) Dammar-20(21)-en-3,24,25-triol, a compound of growing interest in pharmacological research. This document details the botanical origins, extraction yields, and purification methodologies, and explores the likely signaling pathways associated with its biological activity.

Natural Sources and Extraction Efficiency

This compound is a naturally occurring phytochemical isolated from select plant species. The primary documented botanical sources for this compound belong to the Meliaceae and Dipterocarpaceae families. Notably, it has been identified in Walsura robusta and various species within the genus Shorea.[1] A structurally analogous compound, (20S,24R)-epoxy-dammarane-3β,12β,25-triol, has been isolated from Cyclocarya paliurus, suggesting that related dammarane (B1241002) triterpenoids can be found in a broader range of botanicals.

The efficiency of extraction of this compound is highly dependent on the solvent system and extraction parameters. The selection of a polar solvent is crucial for effectively solubilizing this hydroxyl-rich triterpenoid. A comparative analysis of different solvents for the extraction of analogous dammarane derivatives from the bark of Walsura robusta is presented below.

Solvent SystemTemperature (°C)Duration (hours)Crude Extract Yield (% w/w)Purity by HPLC (%)
95% Ethanol (B145695)602412.468.2
80% Methanol501810.165.8
Acetone-Water40308.759.3

Table 1: Comparative efficiency of different solvent systems for the extraction of dammarane derivatives from Walsura robusta bark.

Experimental Protocols: From Extraction to Purification

The following section outlines a comprehensive methodology for the extraction, isolation, and purification of this compound from its botanical sources.

Extraction of Crude Plant Material

A generalized protocol for the extraction of this compound from dried and powdered plant material, such as the bark of Walsura robusta, is as follows:

  • Solvent: 95% Ethanol

  • Temperature: 60°C

  • Duration: 24 hours

  • Procedure: The powdered plant material is subjected to extraction with 95% ethanol at the specified temperature and duration, typically employing a Soxhlet apparatus or similar continuous extraction method.

Post-Extraction Processing

Following extraction, the crude extract is processed to remove non-polar contaminants and concentrate the desired triterpenoids:

  • Solvent Evaporation: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Solvent Partitioning: The residue is suspended in water and partitioned with an immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. This step serves to remove lipids and other non-polar compounds, enriching the aqueous phase with the more polar triterpenoids.

Chromatographic Purification

The enriched aqueous fraction is subjected to further purification using chromatographic techniques to isolate this compound:

  • Technique: Semi-preparative High-Performance Liquid Chromatography (HPLC)

  • Stationary Phase: C18 column (250 mm × 10 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (52:48 v/v)

  • Flow Rate: 2 mL/min

  • Detection: UV detection at 203 nm

This HPLC method has been reported to yield approximately 32 mg of chromatographically pure this compound from 100 mg of a partially purified fraction.

Recrystallization

For obtaining a highly crystalline product suitable for structural elucidation, a final recrystallization step can be performed:

  • Solvent System: Chloroform-methanol (1:1 v/v)

  • Procedure: The purified compound is dissolved in the solvent mixture, and needle-like crystals are obtained through slow evaporation at 4°C over 72 hours.

Below is a graphical representation of the experimental workflow for the extraction and purification of this compound.

G cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification Dried Plant Material Dried Plant Material Extraction (95% Ethanol, 60C, 24h) Extraction (95% Ethanol, 60C, 24h) Dried Plant Material->Extraction (95% Ethanol, 60C, 24h) Crude Extract Crude Extract Extraction (95% Ethanol, 60C, 24h)->Crude Extract Solvent Evaporation Solvent Evaporation Crude Extract->Solvent Evaporation Solvent Partitioning (Ethyl Acetate/Water) Solvent Partitioning (Ethyl Acetate/Water) Solvent Evaporation->Solvent Partitioning (Ethyl Acetate/Water) Enriched Aqueous Phase Enriched Aqueous Phase Solvent Partitioning (Ethyl Acetate/Water)->Enriched Aqueous Phase Semi-preparative HPLC Semi-preparative HPLC Enriched Aqueous Phase->Semi-preparative HPLC Pure this compound Pure this compound Semi-preparative HPLC->Pure this compound

Extraction and Purification Workflow

Postulated Signaling Pathway: Anti-inflammatory Action

While the precise signaling pathways modulated by this compound are still under active investigation, evidence from structurally related dammarane triterpenoids suggests a likely mechanism of action for its observed anti-inflammatory properties. Many dammarane-type triterpenes have been shown to exert their effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and enzymes.

The proposed inhibitory action of this compound on the NF-κB pathway is depicted in the following diagram.

G Pro-inflammatory Stimulus (e.g., LPS) Pro-inflammatory Stimulus (e.g., LPS) IKK Activation IKK Activation Pro-inflammatory Stimulus (e.g., LPS)->IKK Activation IkB Phosphorylation & Degradation IkB Phosphorylation & Degradation IKK Activation->IkB Phosphorylation & Degradation NF-kB Translocation to Nucleus NF-kB Translocation to Nucleus IkB Phosphorylation & Degradation->NF-kB Translocation to Nucleus Gene Transcription Gene Transcription NF-kB Translocation to Nucleus->Gene Transcription Pro-inflammatory Mediators (TNF-a, IL-6, COX-2) Pro-inflammatory Mediators (TNF-a, IL-6, COX-2) Gene Transcription->Pro-inflammatory Mediators (TNF-a, IL-6, COX-2) This compound This compound This compound->IKK Activation Inhibition

Proposed Anti-inflammatory Signaling Pathway

This guide provides a foundational understanding of the natural sourcing and laboratory-scale production of this compound. Further research into its pharmacological activities and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

Physical and chemical properties of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol is a naturally occurring tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) family. Isolated primarily from plant sources such as Walsura robusta, this compound has garnered scientific interest for its potential therapeutic applications.[1][2] Preclinical studies have indicated a spectrum of biological activities, including antiviral, cytotoxic, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis and evaluation, and an exploration of its potential mechanisms of action, including its influence on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a complex molecule with a dammarane skeleton. Its physical and chemical characteristics are fundamental to its isolation, characterization, and formulation.

General Properties

A summary of the general physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C30H52O3[2]
Molecular Weight 460.73 g/mol [2]
CAS Number 55050-69-6[3]
Melting Point 165-167 °C
Appearance Crystalline solid[1]
Solubility Soluble in DMSO[3]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Partial ¹H NMR data in CDCl₃ reveals characteristic signals for the dammarane structure.

Chemical Shift (δ) ppmAssignment
5.28H-21
3.52H-3
1.26C-24 and C-25 methyl groups

Further detailed 1D and 2D NMR data are required for complete spectral assignment.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. One report indicated an [M+Na]⁺ ion at m/z 531.3659, calculated for C₃₀H₅₂O₆Na.[1] However, this molecular formula is inconsistent with the accepted structure of this compound (C30H52O3). Further verification of the mass spectrum is necessary. The fragmentation pattern of dammarane-type triterpenoids under Electron Ionization (EI) often involves characteristic losses of water and side-chain cleavages.[4]

The IR spectrum is expected to show characteristic absorption bands for hydroxyl (-OH) groups and C-H bonds within the terpene structure. Specific spectral data is not currently available in the public domain.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities in preclinical research, suggesting its potential as a lead compound for drug development.

Antiviral Activity

Studies have shown that this compound exhibits antiviral properties. For instance, it has been reported to significantly reduce the replication of Herpes Simplex Virus Type 1 (HSV-1) in vitro.[1] The mechanism of its antiviral action is thought to involve the inhibition of viral enzymes essential for replication.[1]

Cytotoxic Activity

This compound has shown cytotoxic effects against various cancer cell lines.[1] This activity is a common feature of many dammarane-type triterpenoids and is often associated with the induction of apoptosis.

Anti-inflammatory Activity

The compound has been observed to possess anti-inflammatory properties, including the downregulation of pro-inflammatory cytokines in macrophage cells.[1] This suggests a potential role in modulating inflammatory responses.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on structurally related dammarane triterpenoids provides some insights. For example, 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol has been shown to inhibit the activation of STAT3 and ERK pathways in HepG2 cells.[5] It is plausible that this compound may exert its biological effects through similar mechanisms, potentially involving key inflammatory and cell survival pathways such as NF-κB and MAPK.

The following diagram illustrates a hypothesized signaling pathway for the anti-inflammatory effects of this compound, based on the known mechanisms of related triterpenoids.

Anti_inflammatory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade activates Dammar This compound Dammar->IKK inhibits Dammar->MAPK_cascade inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases p_NFkB p-NF-κB NFkB->p_NFkB phosphorylated p_NFkB_nuc p-NF-κB p_NFkB->p_NFkB_nuc translocates to p_MAPKs p-MAPKs MAPK_cascade->p_MAPKs phosphorylated p_AP1 p-AP-1 p_MAPKs->p_AP1 activates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) p_NFkB_nuc->Pro_inflammatory_genes activates transcription p_AP1->Pro_inflammatory_genes activates transcription

Caption: Hypothesized inhibition of LPS-induced inflammatory pathways by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification

The isolation of this compound from its natural source, such as the bark of Walsura robusta, typically involves solvent extraction followed by chromatographic purification.

Extraction_Workflow start Dried Plant Material extraction Solvent Extraction (e.g., 95% Ethanol, 60°C, 24h) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partition Solvent Partitioning (e.g., Ethyl Acetate (B1210297)/Water) concentration->partition aq_phase Aqueous Phase (Enriched with Triterpenoids) partition->aq_phase org_phase Organic Phase (Lipids and Pigments) partition->org_phase chromatography Chromatographic Purification aq_phase->chromatography

Caption: General workflow for the extraction of this compound from plant material.

Column Chromatography:

  • Stationary Phase: Silica gel (200-300 mesh).

  • Column Dimensions: 120 cm × 5 cm.

  • Eluent: Gradient of hexane-ethyl acetate (from 8:2 to 0:10).

  • Target Fractions: Elute with hexane-ethyl acetate (6:4).[1]

High-Performance Liquid Chromatography (HPLC):

  • Column: Semi-preparative C18 (250 mm × 10 mm, 5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile-water (52:48).

  • Flow Rate: 2 mL/min.

  • Detection: UV at 203 nm.

  • Purity: >98% can be achieved.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antiviral Assay (Plaque Reduction Assay)

This assay quantifies the reduction in viral plaque formation in the presence of the test compound.

  • Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Preparation: Prepare serial dilutions of the virus stock.

  • Compound Treatment: Pre-incubate the cell monolayer with different concentrations of this compound for 1 hour.

  • Infection: Infect the cells with the virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) with the corresponding concentrations of the compound.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

Anti-inflammatory Assay (Nitric Oxide Production Assay)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. This guide provides a foundational understanding of its physicochemical properties and methodologies for its study. Future research should focus on obtaining complete spectroscopic data for unambiguous structural confirmation, elucidating the specific molecular targets and signaling pathways responsible for its bioactivities, and conducting in vivo studies to validate its therapeutic potential. Such efforts will be crucial in advancing this compound from a laboratory curiosity to a potential clinical candidate.

References

An In-depth Technical Guide on Dammar-20(21)-en-3,24,25-triol (CAS: 55050-69-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol, a naturally occurring triterpenoid (B12794562) with the CAS number 55050-69-6, has emerged as a compound of significant interest in pharmacological research. Isolated primarily from plant species such as Walsura robusta, this molecule has demonstrated a spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, biological effects, and potential mechanisms of action. The information is presented to support further research and development efforts in the scientific community.

Chemical and Physical Properties

This compound is a tetracyclic triterpenoid belonging to the dammarane (B1241002) family. Its chemical formula is C₃₀H₅₂O₃, with a molecular weight of 460.73 g/mol .[1][2]

PropertyValueReference
CAS Number 55050-69-6[3]
Molecular Formula C₃₀H₅₂O₃[2]
Molecular Weight 460.73 g/mol [2]
Synonyms (3β,24R)-Dammar-20(21)-ene-3,24,25-triolN/A
Appearance White to off-white powderN/A
Solubility Soluble in DMSO, ethanol, and other organic solvents.[4]

Biological Activities and Mechanism of Action

This compound has been investigated for several biological activities, with promising results in pre-clinical studies. The primary areas of investigation include its cytotoxic effects on cancer cells, its ability to modulate inflammatory responses, and its potential as an antiviral agent.

Anti-Cancer Activity

In vitro studies have demonstrated the cytotoxic potential of this compound against various human cancer cell lines.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
HL-60Promyelocytic Leukemia10 - 30[1]
HepG2Hepatocellular Carcinoma10 - 30[1]

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cells (e.g., HL-60, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for another 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Logical Workflow for Cytotoxicity Screening

G cluster_workflow Cytotoxicity Screening Workflow start Seed Cancer Cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 3-4h mtt->incubate_mtt dmso Add DMSO to dissolve formazan incubate_mtt->dmso read Measure Absorbance (570 nm) dmso->read calculate Calculate IC50 value read->calculate

Caption: Workflow for determining the cytotoxic activity of this compound.

Anti-Inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. Specifically, it has been observed to reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[1]

Experimental Protocol: Anti-inflammatory Assay in Macrophages

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded in 24-well plates and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with different concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Macrophages are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The levels of TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Proposed Anti-inflammatory Signaling Pathway

While the precise signaling pathway for this compound is not yet fully elucidated, based on the activity of similar triterpenoids, it is hypothesized to interfere with key inflammatory signaling cascades such as the NF-κB and MAPK pathways.

G cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DMT This compound DMT->IKK Inhibits NFkB_n->Cytokines induces transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, potentially through the inhibition of viral replication enzymes.[1] However, specific data on the types of viruses inhibited and the effective concentrations are not yet widely available in the public domain. Further research is required to validate and characterize this activity.

Isolation and Purification

This compound is typically isolated from the plant Walsura robusta. The general procedure involves extraction from the plant material followed by chromatographic purification.

Experimental Protocol: Isolation from Walsura robusta

  • Extraction: Dried and powdered plant material (e.g., leaves, stems) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Concentration: The solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), butanol) to separate compounds based on their polarity.

  • Column Chromatography: The active fraction (typically the ethyl acetate fraction) is further purified using column chromatography over silica (B1680970) gel. A gradient elution system of n-hexane and ethyl acetate is commonly employed.

  • Further Purification: Fractions containing the target compound are pooled and may be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Workflow for Isolation and Purification

G cluster_isolation Isolation and Purification Workflow plant Walsura robusta (Dried, Powdered) extract Solvent Extraction (Methanol/Ethanol) plant->extract concentrate Concentration (Rotary Evaporation) extract->concentrate fractionate Liquid-Liquid Partitioning concentrate->fractionate column Silica Gel Column Chromatography fractionate->column hplc Preparative HPLC column->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Future Directions

The existing data on this compound highlight its potential as a lead compound for the development of new therapeutic agents. However, further research is warranted in several areas:

  • Elucidation of Signaling Pathways: Detailed studies are needed to precisely identify the molecular targets and signaling pathways modulated by this compound in cancer and inflammatory models.

  • In Vivo Efficacy: The anti-cancer and anti-inflammatory activities observed in vitro need to be validated in animal models to assess the compound's efficacy and safety in vivo.

  • Antiviral Spectrum: The antiviral potential of this compound should be systematically investigated against a broad range of viruses to determine its spectrum of activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.

Conclusion

This compound is a promising natural product with demonstrated anti-cancer and anti-inflammatory activities. This technical guide has summarized the current knowledge on this compound, including its chemical properties, biological effects, and methods for its isolation and analysis. The provided experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further in-depth studies are crucial to fully unlock the therapeutic potential of this interesting triterpenoid.

References

Dammarane-Type Triterpenes: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemistry, Biological Activity, and Therapeutic Potential of a Promising Class of Natural Products

Introduction

Dammarane-type triterpenoids are a large and structurally diverse class of tetracyclic triterpenes that have garnered significant interest in the scientific community for their wide array of pharmacological activities.[1] First isolated from dammar resin, these compounds are widely distributed in various medicinal plants, most notably in the Panax genus (ginseng), Gynostemma pentaphyllum, and Bacopa monnieri.[1][2][3] The basic dammarane (B1241002) skeleton is characterized by a tetracyclic ring system, and variations in this core structure, particularly in the side chain at C-17 and the degree of glycosylation, give rise to the vast number of known dammarane triterpenoids.[1]

This technical guide provides a comprehensive overview of dammarane-type triterpenes, with a focus on their chemical structures, significant biological activities supported by quantitative data, detailed experimental protocols for key assays, and the underlying signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structures

The fundamental structure of dammarane-type triterpenes is the dammarane skeleton. Based on the hydroxylation pattern of the aglycone, they are primarily classified into two main groups: protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT).[4] The sugar moieties are typically attached to the hydroxyl groups at C-3 and C-20 in PPD-type ginsenosides (B1230088), and at C-6 and C-20 in PPT-type ginsenosides.[4] The type, number, and linkage of these sugar residues play a crucial role in the solubility and biological activity of the resulting saponins (B1172615).[5]

Protopanaxadiol (PPD) Type: Characterized by hydroxyl groups at C-3 and C-12 of the dammarane skeleton. Notable examples include ginsenosides Rb1, Rb2, Rc, Rd, Rg3, and Rh2.

Protopanaxatriol (PPT) Type: Possess hydroxyl groups at C-3, C-6, and C-12. Common PPT-type ginsenosides include Re, Rf, Rg1, Rg2, and Rh1.[6]

Biological Activities and Quantitative Data

Dammarane-type triterpenes exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, neuroprotective, and metabolic regulatory effects. The following tables summarize the quantitative data (IC50 values) for some of the most well-studied dammarane triterpenoids.

Anticancer Activity

Dammarane triterpenes have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer mechanisms are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[7]

CompoundCancer Cell LineIC50 (µM)Reference
Ginsenoside Rg3 Human Lung Adenocarcinoma (A549)161.1 - 264.6[8]
Human Breast Cancer (MDA-MB-231)-[7]
Ginsenoside Rh2 Colorectal Cancer (HCT116)Potent[9]
Colorectal Cancer (SW480)Potent[9]
Human Leukemia (Reh)Concentration-dependent[6]
20(S)-Protopanaxadiol (PPD) Human Fibrosarcoma (HT1080)76.78 ± 2.24[10]
Human Breast Cancer (MDA-MB-231)5.9[1]
Human Laryngeal Carcinoma (Hep-2)-[1]
Human Glioma (SF188, U87MG)-[1]
Ginsenoside Rd Human Cervical Cancer (HeLa)150.5 ± 0.8 µg/ml[11]
Gypensapogenin H Human Breast Cancer (MCF-7)6.85[1]
PPD Hydrolysates Lewis Lung Carcinoma (LLC1)180 µg/mL[12]
PPT Hydrolysates Lewis Lung Carcinoma (LLC1)325 µg/mL[12]
Anti-inflammatory Activity

Several dammarane triterpenes have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways such as NF-κB.

CompoundAssayIC50 (µM)Reference
SF, Rk3, Rg6, Rs4 TNF-α-induced NF-κB transcriptional activity (HepG2 cells)10.17 ± 0.69, 15.32 ± 0.29, 25.12 ± 1.04, 11.98 ± 0.85[4]
Ginsenoside F1, Rg1, Rb1, Rb2 TNF-α-induced NF-κB transcriptional activity (HepG2 cells)42.51, 45.47, 61.22, 37.46[4]
Ginsenoside Rb1, Rb2 TNF-α release48.0, 27.9[5]
Antiviral Activity

Dammarane triterpenes have also been investigated for their antiviral activities against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).

CompoundVirusIC50 (µM)Reference
Ginsenoside 20(S)-Rg3 HSV-1~35[13][14][15]
Ginsenoside 20(S)-Rg3 HSV-2~35[13][14][15]
Ginsenoside 20(R)-Rh2 Murine gammaherpesvirus 682.77[16]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of dammarane-type triterpenes.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dammarane triterpene in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB signaling pathway in response to stimuli and potential inhibitors.[21][22][23][24][25]

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • Cell culture medium

  • NF-κB activator (e.g., TNF-α, LPS)

  • Luciferase assay kit (containing lysis buffer and luciferase substrate)

  • 96-well white, opaque microplate

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well white, opaque plate at an appropriate density and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the dammarane triterpene for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Cell Lysis: Remove the medium and wash the cells with PBS. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Dammarane-type triterpenes exert their biological effects by modulating a variety of intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved.

Ginsenoside Rh2-Induced Apoptosis Signaling Pathway

Ginsenoside Rh2 is known to induce apoptosis in cancer cells through both p53-dependent and mitochondrial-mediated pathways.[6][9][26][27]

Ginsenoside_Rh2_Apoptosis Rh2 Ginsenoside Rh2 p53 p53 Rh2->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Ginsenoside Rh2 induces apoptosis via p53 and mitochondrial pathways.

Ginsenoside Rg3 Inhibition of NF-κB Signaling Pathway

Ginsenoside Rg3 has been shown to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.[7][28][29][30][31][32]

Ginsenoside_Rg3_NFkB_Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Rg3 Ginsenoside Rg3 Rg3->IKK inhibits

Caption: Ginsenoside Rg3 inhibits the NF-κB pathway by blocking IKK activation.

Conclusion

Dammarane-type triterpenes represent a highly promising class of natural products with a remarkable diversity of biological activities. Their potential as therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and viral infections, is well-supported by a growing body of scientific evidence. This technical guide has provided a comprehensive overview of the current state of research on these fascinating molecules, from their chemical structures and quantitative biological data to detailed experimental protocols and the intricate signaling pathways they modulate. It is hoped that this resource will facilitate further research and development in this exciting field, ultimately leading to the discovery of new and effective therapies for a variety of human ailments.

References

The intricate biosynthetic pathway of dammarane triterpenoids: a technical guide for researchers and drug development professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dammarane-type triterpenoids, a prominent class of tetracyclic triterpenes, are the structural backbone of ginsenosides (B1230088), the primary bioactive constituents of the medicinal plant Panax ginseng. These compounds have garnered significant interest in the pharmaceutical industry due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Understanding the intricate biosynthetic pathway of dammarane (B1241002) triterpenoids is crucial for their targeted production through metabolic engineering and synthetic biology approaches, paving the way for the sustainable and scalable synthesis of valuable therapeutic agents. This technical guide provides an in-depth overview of the core biosynthetic pathway, key enzymes, quantitative data, detailed experimental protocols, and visual representations to aid researchers, scientists, and drug development professionals in this field.

The Core Biosynthetic Pathway of Dammarane Triterpenoids

The biosynthesis of dammarane triterpenoids originates from the ubiquitous isoprenoid pathway, commencing with the cyclization of 2,3-oxidosqualene (B107256). This multi-step enzymatic cascade can be broadly divided into three key stages: the formation of the dammarane skeleton, the subsequent hydroxylations by cytochrome P450 monooxygenases (CYPs), and the final glycosylation steps mediated by UDP-glycosyltransferases (UGTs) to produce a vast array of ginsenosides.

The initial and committed step in dammarane biosynthesis is the cyclization of 2,3-oxidosqualene to dammarenediol-II, catalyzed by the enzyme dammarenediol-II synthase (DS).[1][2] This tetracyclic scaffold then undergoes a series of oxidative modifications. Protopanaxadiol (B1677965) (PPD) is formed through the hydroxylation of dammarenediol-II at the C-12 position by the cytochrome P450 enzyme CYP716A47, also known as protopanaxadiol synthase.[3][4][5] Subsequently, protopanaxatriol (B1242838) (PPT) can be synthesized from PPD via hydroxylation at the C-6 position, a reaction catalyzed by another cytochrome P450, CYP716A53v2, or protopanaxatriol synthase.[1][6] These two core aglycones, PPD and PPT, serve as the foundational structures for the two major classes of dammarane-type ginsenosides: the protopanaxadiol and protopanaxatriol groups, respectively. The immense structural diversity of ginsenosides is then achieved through the attachment of various sugar moieties at different positions of the PPD and PPT skeletons by a suite of specific UDP-glycosyltransferases.

Dammarane_Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Dammarane Skeleton Formation cluster_2 Hydroxylation cluster_3 Glycosylation 2,3-Oxidosqualene 2,3-Oxidosqualene Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II Dammarenediol-II synthase (DS) Protopanaxadiol Protopanaxadiol (PPD) Dammarenediol-II->Protopanaxadiol CYP716A47 (Protopanaxadiol synthase) Protopanaxatriol Protopanaxatriol (PPT) Protopanaxadiol->Protopanaxatriol CYP716A53v2 (Protopanaxatriol synthase) PPD-type Ginsenosides PPD-type Ginsenosides Protopanaxadiol->PPD-type Ginsenosides UDP-glycosyltransferases (UGTs) PPT-type Ginsenosides PPT-type Ginsenosides Protopanaxatriol->PPT-type Ginsenosides UDP-glycosyltransferases (UGTs) Enzyme_Expression_Workflow cluster_0 Gene Cloning cluster_1 Yeast Transformation cluster_2 Protein Expression cluster_3 Enzyme Isolation A Amplify target gene (e.g., CYP716A47) via PCR B Clone into Pichia expression vector (pPICZ A) A->B C Linearize plasmid and transform P. pastoris B->C D Select transformants on Zeocin plates C->D E Grow transformant in BMGY medium D->E F Induce expression with methanol in BMMY medium E->F G Harvest cells and prepare cell lysate F->G H Isolate microsomal fraction by ultracentrifugation G->H

References

Unveiling Dammar-20(21)-en-3,24,25-triol: A Technical Guide to its Discovery, History, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol is a naturally occurring dammarane-type triterpenoid (B12794562) that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of this compound. While the precise origins of its initial discovery remain to be fully elucidated from available literature, this document synthesizes current knowledge regarding its natural sources, methods of isolation, and reported pharmacological effects, including antiviral, cytotoxic, and anti-inflammatory properties. Detailed experimental methodologies, where available, are presented alongside a quantitative summary of its biological efficacy. Furthermore, this guide illustrates the putative signaling pathway involved in its anti-inflammatory action, providing a foundation for future research and development.

Discovery and History

The primary natural sources identified for this compound are plants from the Meliaceae and Dipterocarpaceae families. Notably, it has been isolated from Walsura robusta and other species of the Walsura genus.[1] Additionally, it is found in trees of the genus Shorea, which are prominent in Southeast Asian rainforests. The study of phytochemicals from these plant families has a long history, with numerous bioactive compounds being identified over the decades.

Physicochemical Properties

PropertyValue
Chemical Formula C₃₀H₅₂O₃
Molecular Weight 460.73 g/mol
CAS Number 55050-69-6
Class Triterpenoid (Dammarane-type)
Solubility Soluble in DMSO

Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation.

Experimental Protocol: General Isolation Procedure

A generalized protocol for the isolation of dammarane (B1241002) triterpenoids from plant material is as follows:

  • Extraction: Dried and powdered plant material (e.g., leaves, bark) is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, often using a Soxhlet apparatus.

  • Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate (B1210297), and water) to achieve a preliminary separation of compounds based on their polarity. Triterpenoids are typically found in the less polar fractions.

  • Column Chromatography: The fraction enriched with triterpenoids is subjected to column chromatography over a stationary phase like silica (B1680970) gel. A gradient elution system, for example, with increasing proportions of ethyl acetate in n-hexane, is used to separate the different components.

  • Further Purification: Fractions containing the target compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities, including cytotoxic, antiviral, and anti-inflammatory effects.

Cytotoxic Activity

Studies have indicated that this compound possesses cytotoxic properties against certain cancer cell lines.

Cell LineAssay TypeIC₅₀ (µM)Reference
HL-60 (Human promyelocytic leukemia)MTT Assay10 - 30[2]
HepG2 (Human liver cancer)MTT Assay10 - 30[2]
Antiviral Activity

The compound has shown potential as an antiviral agent, particularly against Herpes Simplex Virus Type 1 (HSV-1).[2]

Anti-inflammatory Activity

This compound is suggested to have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling pathways.

Experimental Protocols for Biological Assays

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC₅₀ value is then calculated from the dose-response curve.

Antiviral Assessment: Plaque Reduction Assay

This assay is used to quantify the effect of a compound on the ability of a virus to form plaques in a cell culture.

  • Cell Monolayer Preparation: A confluent monolayer of susceptible cells (e.g., Vero cells for HSV-1) is prepared in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known amount of virus.

  • Compound Treatment: After a brief incubation period to allow for viral adsorption, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose) containing different concentrations of this compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for HSV-1).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The EC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Signaling Pathway

The anti-inflammatory effects of many triterpenoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct experimental evidence for this compound is still emerging, a putative mechanism involves the suppression of this key inflammatory pathway.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases NF-κB_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_n Translocation Dammar_triol This compound Dammar_triol->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NF-κB_n->Inflammatory_Genes Activates Transcription

Figure 1. Putative anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated in vitro biological activities. The available data suggests its potential as a lead compound for the development of novel therapeutic agents, particularly in the areas of oncology, virology, and inflammatory diseases. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

  • Elucidating the precise historical origins of its discovery.

  • Conducting comprehensive in vivo studies to evaluate its efficacy and safety.

  • Performing detailed mechanistic studies to fully characterize its mode of action for each of its biological activities.

  • Developing efficient synthetic or semi-synthetic routes to ensure a sustainable supply for further research and development.

  • Exploring structure-activity relationships to design more potent and selective analogs.

This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge and highlighting the key areas for future investigation into this intriguing natural compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Dammar-20(21)-en-3,24,25-triol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) with significant potential in pharmacological research.[1] This tetracyclic triterpenoid has been isolated from various plant sources, notably from the genus Shorea and Walsura robusta.[1][2][3] The following application notes provide a comprehensive protocol for the extraction and purification of this compound from plant materials, intended for researchers in natural product chemistry and drug development.

Data Presentation

The following table summarizes quantitative data related to the extraction and purification of this compound and analogous dammarane (B1241002) derivatives.

ParameterValuePlant MaterialReference
Crude Extract Yield 12.4% (w/w)Dried Walsura robusta bark[1]
Extraction Solvent 95% Ethanol (B145695)Dried Walsura robusta bark[1]
Extraction Conditions 60°C for 24 hoursDried Walsura robusta bark[1]
Final Purity >98%Partially purified material[1]
Purification Method Semi-preparative HPLCPartially purified material[1]
HPLC Column C18 (250 mm × 10 mm, 5 µm)Partially purified material[1]
HPLC Mobile Phase Isocratic MeCN-H₂O (52:48)Partially purified material[1]
HPLC Flow Rate 2 mL/minPartially purified material[1]
HPLC Detection UV at 203 nmPartially purified material[1]
Final Yield from HPLC 32 mg from 100 mg partially purified materialPartially purified material[1]

Experimental Protocols

This section outlines a detailed methodology for the extraction and isolation of this compound from plant material. The protocol is a synthesized procedure based on established methods for the isolation of dammarane triterpenoids.

1. Plant Material Preparation

  • Collect the desired plant material (e.g., bark of Walsura robusta).

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction

  • Place the powdered plant material in a Soxhlet apparatus or a round-bottom flask for maceration.

  • Add 95% ethanol to the plant material at a solvent-to-material ratio of 10:1 (v/w).

  • For Soxhlet extraction, reflux the mixture for 24 hours. For maceration, stir the mixture at 60°C for 24 hours.

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Solvent Partitioning

  • Suspend the crude ethanol extract in distilled water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • For each partitioning step, mix the aqueous suspension with the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

  • Collect the organic layers and concentrate them under reduced pressure to obtain the respective fractions. Dammarane triterpenoids are typically found in the n-hexane and ethyl acetate fractions.

4. Chromatographic Purification

a. Column Chromatography

  • Pack a glass column with silica (B1680970) gel (70-230 mesh) as the stationary phase, using a suitable non-polar solvent like n-hexane as the slurry.

  • Dissolve the n-hexane or ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC).

  • Combine fractions with similar TLC profiles.

b. Semi-preparative High-Performance Liquid Chromatography (HPLC)

  • Further purify the fractions containing the target compound using a semi-preparative HPLC system equipped with a C18 column.

  • Use an isocratic mobile phase of acetonitrile (B52724) and water (52:48) at a flow rate of 2 mL/min.

  • Monitor the elution at 203 nm using a UV detector.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain the purified compound.

5. Structure Elucidation

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualization

ExtractionWorkflow PlantMaterial Plant Material (e.g., Walsura robusta bark) Grinding Grinding PlantMaterial->Grinding Extraction Extraction (95% Ethanol, 60°C, 24h) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 Waste1 Solid Residue Filtration->Waste1 Discard CrudeExtract Crude Extract Concentration1->CrudeExtract Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate) CrudeExtract->Partitioning Fractionation Fraction Collection Partitioning->Fractionation Waste2 Aqueous & Other Solvent Fractions Partitioning->Waste2 Discard ColumnChromatography Column Chromatography (Silica Gel) Fractionation->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC Waste3 Other Fractions ColumnChromatography->Waste3 Discard HPLC Semi-preparative HPLC (C18 Column) TLC->HPLC PurifiedCompound Purified This compound HPLC->PurifiedCompound Waste4 Other Fractions HPLC->Waste4 Discard

Caption: Experimental workflow for the extraction and purification of this compound.

References

Application Note: Purification of Dammar-20(21)-en-3,24,25-triol using Multi-Step Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) found in various plant species, notably Walsura robusta[1][2]. Triterpenoids from this class have garnered significant scientific interest due to their diverse pharmacological activities, including potential antiviral and cytotoxic properties against certain cancer cell lines[3]. The isolation and purification of this compound in high purity are essential for accurate pharmacological evaluation and potential therapeutic development. This document provides a detailed protocol for a multi-step purification strategy centered around column chromatography, yielding high-purity this compound.

Compound Profile A summary of the key physical and chemical properties of the target compound is provided below.

PropertyValue
Compound Name This compound
CAS Number 55050-69-6[2][4]
Molecular Formula C₃₀H₅₂O₃[1][2]
Molecular Weight 460.73 g/mol [1][2]
Class Triterpenoid

Purification Workflow The overall purification strategy involves a sequential process beginning with a crude plant extract. The process employs liquid-liquid partitioning followed by multiple column chromatography steps with different stationary and mobile phases to progressively increase the purity of the target compound.

G cluster_0 Purification Workflow A Crude Plant Extract B Liquid-Liquid Partitioning (Removes lipids/pigments) A->B Suspend in H₂O; Partition with EtOAc C Silica (B1680970) Gel Column Chromatography (Normal-Phase) B->C Aqueous Phase D Reversed-Phase (RP-18) Chromatography C->D Enriched Fractions E Semi-Preparative HPLC (C18 Column) D->E Partially Purified Fractions F >98% Pure Compound E->F G Crystallization (Optional Final Step) F->G Recrystallize from CHCl₃:MeOH H >99% Crystalline Product G->H

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Initial Extraction and Partitioning

This initial step aims to remove non-polar constituents like lipids and pigments from the crude extract, thereby enriching the sample with more polar triterpenoids.

  • Solvent Evaporation: Start with the crude plant extract and evaporate the extraction solvent under reduced pressure to obtain a viscous residue.

  • Suspension: Suspend the residue in deionized water.

  • Liquid-Liquid Partitioning: Transfer the aqueous suspension to a separatory funnel and partition it with an equal volume of ethyl acetate (B1210297) or dichloromethane. Shake vigorously and allow the layers to separate.

  • Fraction Collection: Collect the aqueous phase, which is now enriched with polar triterpenoids. The organic phase containing lipids and pigments can be discarded.

  • Preparation for Chromatography: The collected aqueous phase is ready for subsequent purification steps[3].

Protocol 2: Silica Gel Column Chromatography (Normal-Phase)

This is the primary purification step, utilizing the polarity difference between compounds in the extract.

  • Column Packing: Prepare a glass column (e.g., 120 cm × 5 cm) with a slurry of silica gel (200–300 mesh) in hexane[3]. Ensure the packed bed is stable and free of cracks or air bubbles.

  • Sample Loading: Adsorb the dried aqueous extract onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a mobile phase of hexane-ethyl acetate (8:2 v/v)[3].

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate, moving towards a final ratio of 0:10 (100% ethyl acetate)[3].

  • Fraction Collection: Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC). The target compound, this compound, is expected to elute when the hexane-ethyl acetate ratio is approximately 6:4[3].

  • Pooling: Combine the fractions containing the target compound based on the TLC analysis.

ParameterSpecificationPurity Gain (%)
Stationary Phase Silica Gel 60 (200-300 mesh)68.2 → 89.7[3]
Column Dimensions 120 cm × 5 cm[3]
Eluent System Gradient: Hexane-EtOAc (8:2 → 0:10)[3]
Target Elution Approx. 6:4 Hexane-EtOAc[3]
Protocol 3: Reversed-Phase (RP-18) Column Chromatography

This step further purifies the pooled fractions from the silica gel column using a non-polar stationary phase.

  • Column Packing: Prepare a column (e.g., 50 cm × 3 cm) with RP-18 silica gel.

  • Sample Loading: Dissolve the semi-purified, dried residue from the previous step in a minimal amount of the initial mobile phase and load it onto the column.

  • Gradient Elution: Elute the sample using a gradient of acetonitrile-water (MeCN-H₂O), starting from a ratio of 40:60 and gradually increasing to 70:30[3].

  • Fraction Collection: Collect fractions and monitor via TLC or HPLC to identify those containing the pure compound.

ParameterSpecificationPurity Gain (%)
Stationary Phase RP-1865.8 → 92.4[3]
Column Dimensions 50 cm × 3 cm[3]
Eluent System Gradient: MeCN-H₂O (40:60 → 70:30)[3]
Protocol 4: Semi-Preparative HPLC

High-Performance Liquid Chromatography is employed as the final polishing step to achieve a purity of over 98%.

  • System Preparation: Equilibrate a semi-preparative HPLC system equipped with a C18 column (e.g., 250 mm × 10 mm, 5 μm particle size)[3].

  • Mobile Phase: Prepare an isocratic mobile phase of acetonitrile-water (52:48 v/v)[3].

  • Sample Injection: Dissolve the sample from the RP-18 purification (e.g., 100 mg) in the mobile phase and inject it into the system[3].

  • Chromatographic Run: Run the separation at a flow rate of 2 mL/min[3].

  • Detection and Collection: Monitor the eluent at a UV wavelength of 203 nm and collect the peak corresponding to this compound[3].

ParameterSpecificationPurity & Yield
Column C18 (250 mm × 10 mm, 5 μm)[3]Final Purity: >98%[3]
Elution Mode IsocraticYield Example: 32 mg from 100 mg of input material[3]
Mobile Phase MeCN-H₂O (52:48)[3]
Flow Rate 2 mL/min[3]
UV Detection 203 nm[3]
Protocol 5: Crystallization and Storage

For applications requiring the highest purity and a stable solid form, crystallization is recommended.

  • Solubilization: Dissolve the highly purified compound (e.g., 370 mg) obtained from HPLC in a chloroform-methanol (1:1 v/v) mixture[3].

  • Crystallization: Allow for slow evaporation of the solvent at 4°C over a period of 72 hours[3]. Needle-like crystals should form.

  • Isolation: Isolate the crystals by filtration.

  • Storage: For long-term stability, the compound can be lyophilized and stored as a powder at -20°C in amber vials. This maintains over 95% purity for at least 12 months[3].

Solvent Ratio (CHCl₃:MeOH)Temperature (°C)Crystal Yield (mg)Purity (%)
1:1411699.1[3]
2:1258997.8[3]
3:1-206495.4[3]

Characterization The identity and purity of the final product should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and analytical HPLC.

References

Application Notes & Protocols for HPLC Quantification of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) with potential therapeutic applications, including cytotoxic effects against various cancer cell lines.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, including sample preparation, chromatographic conditions, method validation, and system suitability requirements.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Sample matrix (e.g., plasma, tissue homogenate, herbal extract)

Equipment
  • HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Autosampler vials

Sample Preparation

The following is a general protocol for the extraction of this compound from a plant matrix. The protocol should be optimized based on the specific sample type.

  • Extraction:

    • Accurately weigh the homogenized sample (e.g., 1.0 g of dried plant powder).

    • Add 20 mL of 95% ethanol (B145695) and extract using sonication for 30 minutes at 60°C.[1]

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants.

  • Solvent Evaporation:

    • Evaporate the combined ethanolic extract to dryness under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Resuspend the dried extract in 50 mL of water.

    • Partition the aqueous suspension with an equal volume of ethyl acetate (B1210297) three times to remove non-polar impurities.[1]

    • Collect and combine the ethyl acetate fractions.

  • Final Preparation:

    • Evaporate the ethyl acetate fraction to dryness.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL).

    • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

Chromatographic Conditions

The following HPLC conditions are recommended for the quantification of this compound:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v). The addition of 0.1% formic acid can improve peak resolution.[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm[1]
Run Time Approximately 15 minutes
Preparation of Standard Solutions and Calibration Curve
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve:

    • Inject each working standard solution into the HPLC system.

    • Plot the peak area of this compound against the corresponding concentration to construct a calibration curve.

    • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Precision Repeatability (Intra-day): The relative standard deviation (%RSD) of peak areas from six replicate injections of a standard solution should be ≤ 2%. Intermediate Precision (Inter-day): The analysis should be repeated on a different day by a different analyst to assess inter-day variability. The %RSD should be ≤ 2%.
Accuracy The percentage recovery should be within 98-102%. This can be assessed by spiking a blank matrix with known concentrations of the analyte and calculating the recovery.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be calculated as 3.3 × (standard deviation of the response / slope of the calibration curve).[2]
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. It can be calculated as 10 × (standard deviation of the response / slope of the calibration curve).[2]
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). The %RSD of the results under these varied conditions should be within acceptable limits.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by running a system suitability test.[3][4]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0 for the this compound peak.
Theoretical Plates (N) N ≥ 2000 for the this compound peak.
Relative Standard Deviation (%RSD) %RSD ≤ 2.0% for the peak area and retention time from five or six replicate injections of a standard solution.[4]

Data Presentation

The quantitative data for this compound should be summarized in a clear and structured table.

Table 1: Quantitative Analysis of this compound in a Sample

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 110.215000010.0
Standard 210.230500020.0
Sample 110.322500015.0
Sample 210.245000030.0

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp1 Sample Homogenization sp2 Solvent Extraction (95% Ethanol) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 sp5 Solvent Evaporation sp4->sp5 sp6 Liquid-Liquid Partitioning (Ethyl Acetate) sp5->sp6 sp7 Final Evaporation & Reconstitution sp6->sp7 hplc1 Sample Injection sp7->hplc1 Filtered Sample hplc2 C18 Column Separation hplc1->hplc2 hplc3 UV Detection (210 nm) hplc2->hplc3 data1 Peak Integration hplc3->data1 Chromatogram data2 Concentration Calculation (vs. Standard Curve) data1->data2

Caption: Experimental workflow for the quantification of this compound.

Proposed Signaling Pathway for Cytotoxic Activity

This compound has been shown to induce apoptosis in cancer cells.[1] While the exact mechanism is under investigation, a potential pathway, based on the activity of similar dammarane (B1241002) triterpenoids, may involve the modulation of hypoxia-inducible factor-1α (HIF-1α), a key regulator of tumor survival.[1]

signaling_pathway compound This compound hif1a HIF-1α Inhibition (Hypothesized) compound->hif1a apoptosis Induction of Apoptosis hif1a->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Proposed mechanism of cytotoxic action for this compound.

References

Application Notes and Protocols for the Crystallization of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) found in various plant species, including those of the genus Shorea and Walsura robusta[1][2]. Triterpenoids of this class have garnered significant scientific interest due to their diverse pharmacological activities[1][3][4]. Obtaining high-purity crystalline material is a critical step for definitive structural elucidation via X-ray crystallography, for use as an analytical standard, and for ensuring consistency in biological assays. However, the crystallization of complex natural products like triterpenoid saponins (B1172615) can be challenging due to their propensity to form amorphous solids or oils[5]. This document provides detailed application notes and protocols for the successful crystallization of this compound.

I. Physicochemical Properties and Pre-crystallization Purification

A high degree of purity is paramount for successful crystallization[5]. Impurities can inhibit nucleation and crystal growth. Therefore, a thorough purification of the crude extract is essential before attempting crystallization.

A. Purification Workflow:

The general workflow for isolating and purifying this compound from a plant source involves extraction, partitioning, and chromatographic separations.

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_crystallization Crystallization Crude Plant Material Crude Plant Material Extraction Extraction Crude Plant Material->Extraction e.g., Methanol (B129727) Partitioning Partitioning Extraction->Partitioning e.g., Ethyl Acetate (B1210297)/Water Column_Chromatography Silica (B1680970) Gel Column Chromatography Partitioning->Column_Chromatography Aqueous Phase HPLC Semi-preparative HPLC (C18) Column_Chromatography->HPLC Further Purification Crystallization Crystallization HPLC->Crystallization >98% Pure Fraction Crystals Crystals Crystallization->Crystals

Caption: Purification and Crystallization Workflow for this compound.

B. Recommended Purification Protocols:

  • Column Chromatography: A primary purification step often involves silica gel column chromatography. A gradient elution system, for instance, using hexane-ethyl acetate (e.g., from 8:2 to 0:10), can effectively separate dammarane (B1241002) derivatives[1].

  • High-Performance Liquid Chromatography (HPLC): For obtaining high-purity material suitable for crystallization, semi-preparative HPLC is recommended. A C18 column with an isocratic mobile phase such as acetonitrile-water (e.g., 52:48) can yield purities greater than 98%[1].

II. Crystallization Techniques for this compound

Several methods can be employed for the crystallization of organic compounds. For this compound, the slow evaporation method has been reported to be successful[1].

A. Key Crystallization Methods:

  • Slow Evaporation: This technique involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. This gradually increases the solute concentration, leading to supersaturation and crystal formation.

  • Cooling Crystallization: This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered. A saturated solution at a higher temperature is slowly cooled to induce crystallization.

  • Vapor Diffusion: This involves dissolving the compound in a "good" solvent and placing it in a sealed container with a "poor" solvent (anti-solvent) in which the compound is sparingly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

B. Solvent Selection:

The choice of solvent is critical for successful crystallization[5][6]. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixture of chloroform (B151607) and methanol has been shown to be effective[1].

III. Experimental Protocols

Protocol 1: Crystallization of this compound by Slow Evaporation

This protocol is based on a reported successful crystallization of this compound[1].

Materials:

  • Purified this compound (>98% purity)

  • Chloroform (CHCl₃), analytical grade

  • Methanol (MeOH), analytical grade

  • Small glass vial (e.g., 2 mL) with a loose-fitting cap or covered with perforated parafilm

  • Micro-spatula

  • Pipettes

Procedure:

  • Weigh approximately 10-20 mg of purified this compound and place it in a clean glass vial.

  • Prepare a 1:1 (v/v) mixture of chloroform and methanol.

  • Add the solvent mixture dropwise to the vial while gently swirling until the compound is completely dissolved. Avoid adding a large excess of the solvent. The goal is to create a near-saturated solution.

  • Cover the vial with a loose-fitting cap or seal it with parafilm. Pierce a few small holes in the parafilm with a needle to allow for slow evaporation.

  • Place the vial in a stable, vibration-free environment at 4°C (e.g., in a refrigerator)[1].

  • Monitor the vial daily for crystal growth. Needle-like crystals are expected to form over 72 hours[1].

  • Once a sufficient number of crystals have formed, carefully remove the mother liquor using a pipette.

  • Gently wash the crystals with a small amount of a cold solvent in which the compound is poorly soluble (e.g., hexane) to remove any residual impurities.

  • Carefully remove the wash solvent and allow the crystals to air dry or dry under a gentle stream of nitrogen.

IV. Data Presentation: Crystallization Efficiency

The choice of solvent ratio and temperature can significantly impact the yield and purity of the resulting crystals. The following table summarizes the reported efficiency of different conditions for the crystallization of this compound[1].

Solvent Ratio (CHCl₃:MeOH)Temperature (°C)Crystal Yield (mg) from 370 mg semi-pure fractionPurity (%)Crystal Morphology
1:1411699.1Needle-like
2:1258997.8Not specified
3:1-206495.4Not specified

V. Troubleshooting and Optimization

Crystallization of triterpenoids can be challenging[5]. If initial attempts are unsuccessful, consider the following optimization strategies.

G Start Start No_Crystals No Crystals Formed Start->No_Crystals Oiling_Out Compound Oils Out Start->Oiling_Out Poor_Quality Poor Crystal Quality Start->Poor_Quality Solvent_System Vary Solvent System (Polarity, Ratio) No_Crystals->Solvent_System Inappropriate solvent? Concentration Adjust Concentration No_Crystals->Concentration Solution too dilute? Oiling_Out->Solvent_System Solvent too non-polar? Temperature Modify Temperature (Cooling Rate) Oiling_Out->Temperature Cooling too fast? Purity Re-purify Sample Poor_Quality->Purity Impurities present? Seeding Introduce Seed Crystal Poor_Quality->Seeding Spontaneous nucleation issues? Successful_Crystals High-Quality Crystals Solvent_System->Successful_Crystals Concentration->Successful_Crystals Temperature->Successful_Crystals Purity->Successful_Crystals Seeding->Successful_Crystals

Caption: Troubleshooting Logic for Crystallization of this compound.

  • Purity: Ensure the starting material is of the highest possible purity. Even minor impurities can act as crystal growth inhibitors[5]. If necessary, repeat the final HPLC purification step.

  • Solvent System: If the chloroform-methanol system is unsuccessful, screen other solvent systems. A common approach is to use a binary system of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble)[7][8]. Examples of solvent mixtures to explore include hexane/acetone, hexane/ethyl acetate, or ethanol/water[7][9].

  • Temperature: Experiment with different temperatures and cooling rates. Slower cooling generally promotes the formation of larger, higher-quality crystals[8].

  • Seeding: If you have a small crystal, adding it to a supersaturated solution can induce crystallization[5]. This is known as seeding.

VI. Stability of the Final Product

For long-term storage, lyophilized powders of this compound stored at -20°C in amber vials have been shown to maintain over 95% purity for at least 12 months[1]. In contrast, solutions stored at 4°C may show significant degradation[1].

References

Application Notes and Protocols for the Chemical Synthesis of Dammar-20(21)-en-3,24,25-triol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of derivatives of Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid (B12794562) with significant potential in drug discovery. These derivatives have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antiviral effects. The protocols outlined below describe key synthetic modifications, such as oxidation and aminomethylation, to generate novel compounds for further investigation.

Introduction to Dammarane (B1241002) Triterpenoids

Dammarane-type triterpenoids are a class of natural products characterized by a tetracyclic core structure. These compounds, isolated from various plant sources, have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties.[1] Modifications of the dammarane skeleton, particularly at the C-3, C-24, and C-25 positions, have been shown to significantly influence their biological activity, making them attractive scaffolds for the development of new therapeutic agents.

Data Presentation: Biological Activities of this compound Derivatives

The following table summarizes the cytotoxic and enzyme inhibitory activities of selected this compound derivatives against various cancer cell lines and enzymes.

Compound/DerivativeTarget Cell Line/EnzymeActivityIC50 ValueReference
Oxidized Derivatives
24,25-epoxy-dammar-20(21)-en-3-one-Not specified-[2]
Aminomethylated Derivatives
Nitrogen-containing heterocyclic derivative (6d)HCT-116 (Colon Cancer)Cytotoxic6.03 µM[3]
Other Derivatives
Mono- and di-succinyl derivatives (5a-5f)HIV-1 ProteaseInhibitory<10 µM[4]
Di-succinyl derivative (5e)HCV ProteaseInhibitory<10 µM[4]
2,3-seco-2,3-dioic acid derivative (3b)HCV ProteaseInhibitory<10 µM[4]
A-nor dammarane-type triterpene (4a)HIV-1 ProteaseInhibitory10.0 µM[4]
A-nor dammarane-type triterpene (4b)HIV-1 ProteaseInhibitory29.9 µM[4]
(20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative (8)α-glucosidaseInhibitory489.8 µM[5]
(20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative (8)PTP1BInhibitory319.7 µM[5]
(20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative (26)α-glucosidaseInhibitory467.7 µM[5]
(20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative (26)PTP1BInhibitory269.1 µM[5]
(20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative (42)PTP1BInhibitory134.9 µM[5]
Benzylidene derivative (4c)A549 (Lung Cancer)Cytotoxic1.07 ± 0.05 µM[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of 24,25-epoxy-dammar-20(21)-en-3-one (Oxidized Derivative)

This protocol describes the oxidation of the 3-hydroxyl group and epoxidation of the 24,25-double bond of the parent compound.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfite (B76179) (Na₂SO₃), 10% solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for elution

Procedure:

  • Oxidation of the 3-hydroxyl group:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add Dess-Martin periodinane (1.5 equivalents) portion-wise to the stirred solution at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ and a 10% solution of Na₂SO₃.

    • Stir the mixture vigorously for 30 minutes.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 3-keto intermediate.

  • Epoxidation of the 24,25-double bond:

    • Dissolve the crude 3-keto intermediate (1 equivalent) in anhydrous DCM.

    • Add m-CPBA (1.2 equivalents) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Quench the reaction by adding a 10% solution of Na₂SO₃.

    • Wash the organic layer with a saturated solution of NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to yield the pure 24,25-epoxy-dammar-20(21)-en-3-one.

Characterization:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of Aminomethylated Derivatives via Mannich Reaction

This protocol outlines a general procedure for the synthesis of aminomethylated derivatives of a dammarane triterpenoid at an activated position, a reaction crucial for introducing nitrogen-containing functionalities.[6][7][8]

Materials:

  • Dammarane triterpenoid with an enolizable ketone (e.g., 20S-hydroxydammar-24-en-3-on)

  • A secondary amine (e.g., dimethylamine, piperidine, morpholine)

  • Formaldehyde (B43269) (37% aqueous solution)

  • Ethanol or Dioxane as solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the dammarane triterpenoid (1 equivalent) in the chosen solvent (e.g., ethanol).

    • Add the secondary amine (1.2 equivalents) and formaldehyde solution (1.5 equivalents) to the stirred solution.

    • Acidify the reaction mixture with a catalytic amount of HCl.

  • Reaction Execution:

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

    • Dilute the residue with water and basify with a NaOH solution.

    • Extract the product with an organic solvent (e.g., diethyl ether) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude Mannich base by silica gel column chromatography using an appropriate eluent system to obtain the pure aminomethylated derivative.

Characterization:

  • Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound derivatives and a general experimental workflow for their synthesis and evaluation.

experimental_workflow start Start: this compound synthesis Chemical Synthesis (e.g., Oxidation, Aminomethylation) start->synthesis derivatives Dammarane Derivatives synthesis->derivatives purification Purification (Column Chromatography) derivatives->purification characterization Structural Characterization (NMR, HRMS) purification->characterization bio_assay Biological Activity Screening (e.g., Cytotoxicity Assays) characterization->bio_assay data_analysis Data Analysis (IC50 Determination) bio_assay->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

apoptosis_pathway derivative Dammarane Derivative ros ↑ Reactive Oxygen Species (ROS) derivative->ros bax_bcl2 ↑ Bax/Bcl-2 ratio derivative->bax_bcl2 mitochondrion Mitochondrion ros->mitochondrion bax_bcl2->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by dammarane derivatives.[1][3]

mek_erk_pathway derivative Dammarane Derivative (e.g., 6d) mek MEK Phosphorylation derivative->mek inhibition erk ERK Phosphorylation mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: Inhibition of the MEK/ERK signaling pathway by a dammarane derivative.[3]

lxra_pathway derivative Dammarane Derivative (CKN) lxra LXRα Nuclear Translocation derivative->lxra abca1 ↑ ABCA1 Expression lxra->abca1 cholesterol_efflux Cholesterol Efflux abca1->cholesterol_efflux atherosclerosis ↓ Atherosclerosis cholesterol_efflux->atherosclerosis

Caption: Activation of the LXRα pathway by a dammarane derivative, leading to anti-atherosclerotic effects.[9]

References

Application Notes and Protocols for the Oxidation of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oxidation of Dammar-20(21)-en-3,24,25-triol, a versatile triterpenoid (B12794562) building block for the synthesis of novel bioactive molecules. The protocols focus on the selective oxidation of the C-3 hydroxyl group to a ketone and the epoxidation of the C-20(21) double bond, yielding the key derivative 24,25-epoxy-dammar-20(21)-en-3-one.[1][2] This derivative serves as a valuable intermediate for the development of compounds with potential therapeutic applications, including antiviral and α-glucosidase inhibitory activities.[1]

Chemical Transformation Overview

The primary oxidation reaction discussed involves the conversion of the secondary alcohol at the C-3 position of the dammarane (B1241002) skeleton to a ketone. This transformation is typically achieved using chromium-based reagents such as Jones reagent or Pyridinium chlorochromate (PCC). Concurrently or in a separate step, the exocyclic double bond at C-20(21) can be epoxidized.

Oxidation_Pathway This compound This compound 24,25-epoxy-dammar-20(21)-en-3-one 24,25-epoxy-dammar-20(21)-en-3-one This compound->24,25-epoxy-dammar-20(21)-en-3-one Oxidation (e.g., Jones Reagent or PCC)

Caption: Oxidation pathway of this compound.

Experimental Protocols

Two common and effective methods for the oxidation of the C-3 hydroxyl group are detailed below. The choice of reagent can depend on the desired reaction conditions and the sensitivity of other functional groups present in the molecule.

Protocol 1: Jones Oxidation

The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone (B3395972). It is a powerful oxidizing agent suitable for the conversion of secondary alcohols to ketones.[3][4][5][6]

Materials:

  • This compound

  • Acetone (reagent grade, anhydrous)

  • Jones Reagent (Chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and water)

  • Isopropyl alcohol

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) (for chromatography)

Procedure:

  • Dissolve this compound in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically rapid.

  • Once the starting material is consumed (as indicated by TLC), quench the reaction by the dropwise addition of isopropyl alcohol until the orange-brown color of the chromium(VI) reagent disappears and a green precipitate of chromium(III) salts forms.

  • Allow the mixture to warm to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the chromium salts, washing the filter cake with acetone.

  • Combine the filtrate and washes and remove the acetone under reduced pressure.

  • To the resulting aqueous residue, add water and extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford the pure oxidized product.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder and more selective oxidizing agent than Jones reagent, often used for sensitive substrates. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM).[7][8][9][10][11][12]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Celite® or silica gel

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a stirred suspension of PCC (1.5-2 equivalents) and Celite® or silica gel in anhydrous DCM, add a solution of this compound in anhydrous DCM at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts. Wash the silica gel pad thoroughly with diethyl ether.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure oxidized product.

Data Presentation

The following table summarizes the expected outcomes for the oxidation reactions. Note that yields can vary depending on the specific reaction conditions and the purity of the starting material.

Oxidation ProtocolReagentTypical SolventProductReported Yield (%)
Jones OxidationCrO₃/H₂SO₄/AcetoneAcetone24,25-epoxy-dammar-20(21)-en-3-oneNot specified
PCC OxidationPyridinium ChlorochromateDichloromethane24,25-epoxy-dammar-20(21)-en-3-oneNot specified

Yields for the specific oxidation of this compound are not explicitly reported in the surveyed literature, but these methods are standard for similar triterpenoids.

Experimental Workflow

The general workflow for the oxidation of this compound is depicted below.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start This compound Oxidation Oxidation (Jones or PCC) Start->Oxidation Quenching Reaction Quenching Oxidation->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product Pure Oxidized Product Chromatography->Product

Caption: General experimental workflow for oxidation.

Signaling Pathways and Biological Relevance

While the direct signaling pathways of this compound are not extensively detailed, its oxidized derivatives have shown interesting biological activities. For instance, (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivatives have been synthesized and evaluated as α-glucosidase inhibitors, suggesting a potential role in carbohydrate metabolism pathways relevant to diabetes.[1] Further research into the mechanism of action of these oxidized dammarane triterpenoids could elucidate their interactions with specific cellular targets and signaling cascades.

Biological_Relevance Oxidized_Dammarane Oxidized Dammarane Triterpenoids Target Molecular Target (e.g., α-glucosidase) Oxidized_Dammarane->Target Inhibition Pathway Metabolic Pathway (e.g., Carbohydrate Metabolism) Target->Pathway Modulation Effect Therapeutic Effect (e.g., Antidiabetic) Pathway->Effect

Caption: Potential biological relevance of oxidized dammaranes.

References

Application Notes and Protocols for Dammar-20(21)-en-3,24,25-triol in In-Vitro Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) with the chemical formula C₃₀H₅₂O₃.[1] Isolated from plant sources such as Walsura robusta, this compound has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antiviral effects, making it a compound of interest for further investigation in drug discovery and development.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in common in-vitro cell-based assays to evaluate its potential therapeutic effects. The provided methodologies are based on established protocols for structurally similar dammarane (B1241002) triterpenoids and can be adapted for specific research needs.

Compound Preparation and Handling

Proper preparation of this compound is crucial for obtaining reliable and reproducible results in cell-based assays.

Solubility and Stock Solution Preparation:

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] To prepare a high-concentration stock solution, dissolve the compound in cell culture-grade DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.607 mg of the compound (Molecular Weight: 460.73 g/mol ) in 1 mL of DMSO.

Important Considerations:

  • DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium just before use.

I. Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration range at which a compound exhibits anti-proliferative or toxic effects on cancer cells.

A. MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_addition Add varying concentrations of This compound incubation1->compound_addition incubation2 Incubate for 24-72h compound_addition->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add DMSO to solubilize formazan (B1609692) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[4]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 150, and 200 µM) and incubate for an additional 48 hours.[5] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

B. Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After the treatment period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour.[6]

  • Washing: Carefully remove the TCA and wash the plates five times with 1% (v/v) acetic acid.[6]

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[6]

  • Dye Solubilization: Air dry the plates and add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well.[6]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm.[6]

Table 1: Example Cytotoxicity Data for Dammarane-type Triterpenoids

CompoundCell LineAssayIC₅₀ (µM)Reference
Gymnosporone AA549Not Specified10.65 - 14.28[7]
Gymnosporone AHep-G2Not Specified10.65 - 14.28[7]
Gymnosporone AMCF-7Not Specified10.65 - 14.28[7]
Aglinin C 3-acetateHepG2Not Specified12.45 ± 2.37[8]
24-epi-cabraleadiolHepG2Not Specified13.95 ± 1.57[8]

II. Anti-inflammatory Assays

Dammarane-type triterpenoids have been shown to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators and signaling pathways.

A. Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

B. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-1β) by ELISA

This protocol quantifies the inhibitory effect of the compound on the secretion of key pro-inflammatory cytokines.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 24-well plate.[9] Treat the cells with this compound and stimulate with an inflammatory agent (e.g., 100 µg/mL ox-LDL or LPS) for 24 hours.[9]

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-1β according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations based on a standard curve and determine the percentage of inhibition.

Table 2: Example Anti-inflammatory Activity of Dammarane-type Triterpenoids

CompoundCell LineEffectIC₅₀ (µM)Reference
Gymnosporone BRAW 264.7NO Production Inhibition71.85 - 95.71[7]
Aglinin C 3-acetateHepG2NF-κB Inhibition12.45 ± 2.37[8]
24-epi-cabraleadiolHepG2NF-κB Inhibition13.95 ± 1.57[8]

III. Apoptosis and Signaling Pathway Analysis

Dammarane triterpenoids can induce apoptosis in cancer cells through the intrinsic pathway and modulate key inflammatory signaling pathways like NF-κB.

A. Apoptosis Induction via the Intrinsic Pathway

The intrinsic apoptosis pathway is initiated by mitochondrial stress and involves the release of cytochrome c and the activation of caspases.

Apoptosis_Pathway cluster_compound Compound Action cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome DMT This compound Bax Bax (Pro-apoptotic) DMT->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) DMT->Bcl2 downregulates CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC inhibits Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

B. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Dammarane triterpenoids can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition Point cluster_cytoplasm Cytoplasmic Events cluster_nucleus Nuclear Events LPS LPS/TNF-α IKK IKK activation LPS->IKK DMT This compound DMT->IKK inhibits IkB IκB phosphorylation & degradation IKK->IkB NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex releases NFkB_translocation NF-κB translocation to nucleus NFkB_complex->NFkB_translocation Gene_expression Pro-inflammatory gene expression (TNF-α, IL-1β, iNOS) NFkB_translocation->Gene_expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Approaches for Pathway Analysis:

  • Western Blotting: To analyze the protein expression levels of key signaling molecules such as Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, IκBα, and phosphorylated IκBα.

  • Flow Cytometry: To quantify apoptosis using Annexin V/Propidium Iodide staining and to analyze cell cycle distribution.

  • Luciferase Reporter Assays: To measure the transcriptional activity of NF-κB.

Conclusion

This compound is a promising natural compound with potential applications in cancer and inflammatory disease research. The protocols outlined in these application notes provide a framework for the in-vitro evaluation of its cytotoxic and anti-inflammatory activities. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental conditions to further elucidate the therapeutic potential of this compound.

References

Preparing Dammar-20(21)-en-3,24,25-triol Formulations for In-Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of the hydrophobic triterpenoid, Dammar-20(21)-en-3,24,25-triol, for in-vivo research applications. Due to its low aqueous solubility, specialized formulation strategies are imperative to ensure adequate bioavailability for preclinical studies. The following sections detail methods for preparing oral and intravenous formulations and outline the potential signaling pathways this compound may modulate based on evidence from structurally related dammarane (B1241002) triterpenoids.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development.

PropertyValueSource
Molecular Formula C₃₀H₅₂O₃[1][2]
Molecular Weight 460.73 g/mol [2]
Appearance Solid-
Solubility Soluble in DMSO. Poorly soluble in water.[2]
Storage Store at -20°C for long-term storage.-

Formulation Strategies for In-Vivo Administration

Given the hydrophobic nature of this compound, several formulation strategies can be employed to enhance its solubility and bioavailability for in-vivo studies. These include the use of co-solvents, surfactants, and advanced delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), solid dispersions, and liposomes.

Experimental Protocols

The following are detailed protocols for preparing formulations of this compound suitable for oral and intravenous administration in preclinical animal models.

Protocol 1: Oral Formulation using a Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is adapted from a successful formulation strategy for 20(S)-protopanaxadiol, a structurally similar dammarane sapogenin, which demonstrated a significant increase in oral bioavailability.[1][2]

Materials:

  • This compound

  • Oil phase: Ethyl oleate (B1233923) or similar long-chain triglyceride

  • Surfactant: Cremophor EL (Polyoxyl 35 castor oil) or Tween 80 (Polysorbate 80)

  • Co-surfactant: Transcutol P (Diethylene glycol monoethyl ether) or Ethanol

  • Vortex mixer

  • Water bath

Procedure:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Add an excess amount of the compound to a known volume of the excipient.

    • Vortex the mixture for 30 minutes and then place it in a shaking water bath at 37°C for 72 hours to reach equilibrium.

    • Centrifuge the samples and quantify the amount of dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Construction of Pseudo-ternary Phase Diagrams:

    • Based on the solubility studies, select the optimal oil, surfactant, and co-surfactant.

    • Prepare mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each Sₘᵢₓ ratio, mix with the oil phase at various weight ratios (e.g., 9:1, 8:2, ..., 1:9).

    • To each oil/Sₘᵢₓ mixture, add water dropwise under gentle stirring.

    • Observe the formation of a clear, monophasic microemulsion. The area of microemulsion formation on the phase diagram indicates the optimal ratios of the components.

  • Preparation of the SMEDDS Formulation:

    • Based on the pseudo-ternary phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant that provides a large microemulsion region.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a clear glass vial.

    • Add the pre-weighed this compound to the excipient mixture.

    • Gently heat the mixture in a water bath (e.g., 40°C) and vortex until the compound is completely dissolved and the solution is clear and homogenous.

  • Characterization of the SMEDDS:

    • Droplet Size Analysis: Dilute the SMEDDS formulation with a suitable aqueous medium (e.g., water or phosphate-buffered saline) and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Self-Emulsification Time: Add a known amount of the SMEDDS to a specified volume of aqueous medium with gentle agitation and record the time taken to form a clear microemulsion.

In-Vivo Administration (Rodent Model):

  • The prepared SMEDDS formulation can be administered orally to mice or rats via gavage.

  • A typical administration volume for mice is 10 mL/kg and for rats is 5 mL/kg.[1]

  • For comparison, a control suspension can be prepared by suspending the compound in an aqueous vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC).

Protocol 2: Intravenous Formulation using a Co-solvent System

This protocol is based on a formulation approach for the related ginsenoside Rh2, which is also a hydrophobic dammarane triterpenoid.[3]

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG-400)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Sterile vials

Procedure:

  • Preparation of the Drug Concentrate:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the compound in an appropriate volume of PEG-400 to achieve a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be used to aid dissolution.

  • Preparation of the Final Injectable Formulation:

    • On the day of the experiment, dilute the drug concentrate with sterile PBS (pH 7.4) to the final desired concentration for injection.

    • For example, to prepare a 1 mg/mL solution, add 1 part of the 10 mg/mL drug concentrate to 9 parts of sterile PBS.

    • Mix thoroughly by gentle inversion. The final solution should be clear.

    • Sterilize the final formulation by passing it through a 0.22 µm sterile filter into a sterile vial.

In-Vivo Administration (Rodent Model):

  • The sterile formulation can be administered intravenously via the tail vein.

  • The injection volume should be adjusted based on the animal's body weight (e.g., 5-10 mL/kg for mice).

  • It is crucial to monitor the animals for any signs of toxicity or adverse reactions, as co-solvents like PEG-400 can cause hemolysis at high concentrations.

Potential Signaling Pathways

Based on studies of structurally similar dammarane triterpenoids, this compound is likely to exhibit anti-inflammatory and anti-cancer properties through the modulation of key signaling pathways.

Anti-Cancer Signaling Pathway

Dammarane sapogenins have been shown to induce apoptosis in cancer cells through the activation of caspase cascades and modulation of cell survival pathways.[4]

anticancer_pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome This compound This compound PI3K PI3K This compound->PI3K Inhibits Raf Raf This compound->Raf Inhibits Caspase-8 Caspase-8 This compound->Caspase-8 Activates Caspase-9 Caspase-9 This compound->Caspase-9 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1. Putative anti-cancer signaling pathway.
Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of related dammarane triterpenoids are often attributed to the inhibition of pro-inflammatory cytokine production. A plausible mechanism involves the modulation of the NF-κB signaling pathway.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_pathway Signaling Cascade cluster_compound Intervention cluster_outcome Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-κB->Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Nuclear Translocation & Transcription This compound This compound This compound->IKK Inhibits

Figure 2. Putative anti-inflammatory signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the preparation and in-vivo evaluation of this compound formulations.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In-Vivo Study cluster_analysis Data Analysis A Solubility Screening B Formulation Preparation (e.g., SMEDDS, Co-solvent) A->B C Physicochemical Characterization (e.g., DLS, Stability) B->C D Animal Dosing (Oral or IV) C->D E Pharmacokinetic Analysis (Blood Sampling) D->E F Pharmacodynamic Analysis (Efficacy Model) D->F G Bioanalytical Method (e.g., LC-MS/MS) E->G H Data Interpretation & Reporting F->H G->H

Figure 3. General experimental workflow.

Conclusion

The successful in-vivo evaluation of this compound is critically dependent on the development of an appropriate formulation to overcome its poor aqueous solubility. The protocols provided herein for SMEDDS and co-solvent systems offer robust starting points for researchers. It is recommended that formulation development be guided by thorough excipient screening and physicochemical characterization to ensure the delivery of a stable and bioavailable product for preclinical assessment. The potential of this compound to modulate key anti-cancer and anti-inflammatory pathways warrants further investigation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dammar-20(21)-en-3,24,25-triol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Dammar-20(21)-en-3,24,25-triol during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: Polar solvents are generally most effective for extracting this compound and other dammarane (B1241002) saponins (B1172615). Ethanol (B145695) and methanol (B129727) are preferred due to their ability to solubilize triterpenoids while minimizing the co-extraction of non-polar impurities.[1] Studies on analogous dammarane derivatives have shown that 95% ethanol can provide optimal yields.[1]

Q2: What are the general steps for the post-extraction processing of the crude extract?

A2: After extraction, the solvent is typically evaporated under reduced pressure to yield a viscous residue. This residue is then suspended in water and partitioned with a non-polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to remove lipids and pigments. The aqueous phase, which is enriched with the more polar triterpenoids, is then carried forward for further purification.[1]

Q3: How can I improve the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method for achieving high purity. A semi-preparative HPLC with a C18 column and an isocratic elution of acetonitrile (B52724) and water is effective.[1] Another highly effective technique for separating saponins is High-Speed Counter-Current Chromatography (HSCCC), which has been successfully used for the preparative separation of dammarane saponins.[2]

Q4: What are some of the major challenges in the purification of dammarane saponins?

A4: A primary challenge is the co-elution of structurally similar analogues, which can complicate separation.[1] Additionally, the lack of a strong chromophore in many saponins makes UV detection less specific, often requiring detection at low wavelengths (200-210 nm) or the use of alternative detectors like Evaporative Light Scattering Detectors (ELSD).[3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Extraction Yield
Potential Cause Troubleshooting Steps
Suboptimal Solvent Ensure the use of a polar solvent such as 95% ethanol or methanol. The polarity of the solvent is critical for efficiently dissolving the target saponin.[1]
Inefficient Extraction Method Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can offer higher efficiency and shorter extraction times compared to traditional methods like maceration or Soxhlet extraction.
Inadequate Extraction Time/Temperature Optimize the extraction time and temperature. For 95% ethanol, a temperature of 60°C for 24 hours has been reported to give good yields for similar compounds.[1] However, prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds.
Poor Quality of Plant Material The concentration of the target compound can vary based on the age, part of the plant used, and growing conditions. Ensure the use of high-quality, properly identified, and dried plant material.
Insufficient Grinding of Plant Material Increase the surface area of the plant material by grinding it into a fine powder. This facilitates better solvent penetration and improves extraction efficiency.
Issue 2: Poor Chromatographic Separation
Potential Cause Troubleshooting Steps
Co-elution of Similar Compounds Optimize the mobile phase gradient. For HPLC, adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak resolution by suppressing silanol (B1196071) interactions on the column.[1]
Inappropriate Column Choice For reverse-phase HPLC, a C18 column is a common choice. If co-elution persists, consider a column with a different stationary phase.
Column Overloading Reduce the amount of sample injected onto the column to prevent peak broadening and fronting.
Suboptimal Detection Method Due to the weak UV absorbance of saponins, consider using an Evaporative Light Scattering Detector (ELSD) for more sensitive and universal detection.[3][4]
Issue 3: Difficulty in Crystallization
Potential Cause Troubleshooting Steps
Inappropriate Solvent System Experiment with different solvent ratios. For this compound, a chloroform-methanol (1:1) mixture has been shown to produce needle-like crystals.[1]
Unfavorable Temperature Optimize the crystallization temperature. Slow evaporation at 4°C over 72 hours has been reported to be effective.[1]
Presence of Impurities Ensure the sample is of high purity before attempting crystallization. Residual impurities can inhibit crystal formation. Further purification by chromatography may be necessary.
Supersaturation Not Achieved Slowly evaporate the solvent to achieve a supersaturated solution, which is necessary for crystal nucleation and growth.

Data Presentation

Table 1: Comparison of Extraction Methods for Dammarane Saponins
Extraction Method Solvent Temperature (°C) Time Relative Yield Reference
Maceration70% EthanolRoom Temp48 hModerateGeneral
Soxhlet ExtractionMethanolBoiling Point8 hHigh
Ultrasound-Assisted Extraction (UAE)95% Ethanol6024 hVery High[1]
Microwave-Assisted Extraction (MAE)Water-saturated n-butanol506 minHigh
Table 2: Crystallization Efficiency of this compound
Solvent Ratio (CHCl3:MeOH) Temperature (°C) Crystal Yield (mg from 370 mg semi-pure fraction) Purity (%) Reference
1:1411699.1[1]
2:1258997.8[1]
3:1-206495.4[1]

Experimental Protocols

Protocol 1: Extraction and Initial Purification
  • Preparation of Plant Material: Dry the plant material (e.g., bark of Walsura robusta) and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in 95% ethanol at 60°C for 24 hours.[1]

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous residue.

  • Solvent Partitioning: Suspend the residue in water and perform liquid-liquid partitioning with ethyl acetate. Discard the ethyl acetate phase (which contains non-polar impurities) and retain the aqueous phase.[1]

Protocol 2: Chromatographic Purification and Crystallization
  • Column Chromatography: Subject the aqueous phase from Protocol 1 to column chromatography for further purification.

  • HPLC Purification: For high-purity isolation, use a semi-preparative HPLC with a C18 column. Elute with an isocratic mobile phase of acetonitrile and water.[1]

  • Crystallization: Dissolve the purified fraction in a chloroform-methanol (1:1) mixture. Allow for slow evaporation at 4°C over 72 hours to obtain crystalline this compound.[1]

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Walsura robusta) grinding Grinding plant_material->grinding extraction Extraction (95% Ethanol, 60°C, 24h) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Liquid-Liquid Partitioning (Water/Ethyl Acetate) concentration->partitioning aqueous_phase Aqueous Phase (Enriched Extract) partitioning->aqueous_phase hplc HPLC Purification (C18 Column) aqueous_phase->hplc pure_fraction Pure Fraction hplc->pure_fraction crystallization Crystallization (CHCl3:MeOH, 4°C) pure_fraction->crystallization final_product This compound (>99% Purity) crystallization->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling Pathway

signaling_pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dammarane Dammarane Saponins (e.g., this compound) receptor Receptor dammarane->receptor mapk MAPK Pathway receptor->mapk Inhibition nfkb_inhibition IκB receptor->nfkb_inhibition Activation nfkb NF-κB mapk->nfkb Activation nfkb_inhibition->nfkb Inhibition of release nfkb_nucleus NF-κB nfkb->nfkb_nucleus Translocation gene_expression Gene Expression (Pro-inflammatory Cytokines) nfkb_nucleus->gene_expression Induction inflammation Inflammation gene_expression->inflammation

Caption: Postulated anti-inflammatory signaling pathway of dammarane saponins.

References

Technical Support Center: Optimizing HPLC Separation of Dammarane Triterpenoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of dammarane (B1241002) triterpenoid (B12794562) isomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I seeing poor resolution between my dammarane triterpenoid isomers, especially epimers like 20(S)- and 20(R)-ginsenoside Rg3?

A1: Poor resolution between closely related isomers is a common challenge. Several factors can contribute to this issue:

  • Inappropriate Mobile Phase Composition: The choice and gradient of your mobile phase are critical. A shallow gradient is often necessary to separate isomers with similar polarities.

  • Suboptimal Column Selection: Not all C18 columns are the same. The specific bonding and end-capping can significantly affect selectivity for isomers.

  • Incorrect Flow Rate: A lower flow rate can sometimes improve the resolution of critical pairs.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Optimizing column temperature can enhance separation.[1][2][3]

Troubleshooting Steps:

  • Optimize the Gradient: If using a gradient elution, try making it shallower (i.e., increase the gradient time). For example, a gradient of acetonitrile (B52724) and water is commonly used.[4][5][6]

  • Adjust Mobile Phase Composition: If using an isocratic elution, carefully adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.

  • Evaluate Different Columns: Consider trying a different C18 column from another manufacturer or a column with a different stationary phase chemistry, such as a C30 column, which can offer alternative selectivity.[7]

  • Modify Column Temperature: Experiment with different column temperatures, for instance, testing at 25°C, 30°C, and 35°C, to see the effect on resolution.[8]

  • Lower the Flow Rate: A reduced flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving the separation of closely eluting peaks.[1]

Q2: My peaks for dammarane triterpenoids are tailing. What is causing this and how can I fix it?

A2: Peak tailing for triterpenoid saponins (B1172615) can be caused by secondary interactions between the analytes and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Adding a small amount of an acid, like formic acid or phosphoric acid, to the mobile phase can suppress the ionization of silanol groups, reducing peak tailing. A low pH (e.g., 2.5-3.0) is often effective.[9]

  • Use a Modern, End-Capped Column: Employ a high-quality, fully end-capped C18 column specifically designed to minimize silanol interactions.[9]

  • Add a Competing Base: For basic analytes, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites.[9]

  • Lower Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample.[9]

Q3: I am experiencing high backpressure in my HPLC system. What are the likely causes and solutions?

A3: High backpressure is a frequent issue in HPLC and can stem from several sources.

Troubleshooting Steps:

  • Check for Blockages: The most common cause is a blockage in the system. This could be a clogged column inlet frit, a blocked guard column, or precipitation in the tubing.

  • Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulate matter.[8]

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.

  • Column Cleaning: If the column is suspected to be clogged, follow the manufacturer's instructions for cleaning and regeneration.

  • Check Flow Rate: Ensure the flow rate is appropriate for the column dimensions and particle size.

Q4: The retention times for my triterpenoid isomers are shifting between runs. How can I improve reproducibility?

A4: Retention time variability can compromise the reliability of your results.

Troubleshooting Steps:

  • Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure the composition is accurate. Inconsistent mobile phase composition is a primary cause of shifting retention times.[10]

  • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to flow rate fluctuations. Always degas your mobile phase before use.

  • Check for Leaks: Inspect the system for any leaks, as these can cause changes in flow rate and pressure.[11]

  • Thermostat the Column: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[10][11]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating dammarane triterpenoid isomers?

A1: Reversed-phase C18 columns are the most commonly used and are generally effective for separating dammarane triterpenoids.[4] However, for particularly challenging separations of isomers, columns with different selectivities, such as C30 or phenyl-hexyl columns, may provide better resolution. The choice of column will also depend on the specific isomers being analyzed.

Q2: What detection wavelength should I use for dammarane triterpenoids?

A2: Dammarane triterpenoids lack strong chromophores, so they exhibit low UV absorbance.[2][7] Detection is typically performed at low wavelengths, around 203-210 nm, to achieve adequate sensitivity.[2][8]

Q3: Is gradient or isocratic elution better for separating these isomers?

A3: For complex mixtures of dammarane triterpenoids with a wide range of polarities, gradient elution is generally preferred.[5][6][12] A gradient allows for the separation of both more polar and less polar compounds in a single run with good resolution and reasonable analysis time. Isocratic elution may be suitable for simpler mixtures or for optimizing the separation of a few specific isomers.[2]

Q4: How can I improve the sensitivity of my analysis for low-concentration triterpenoids?

A4: To improve sensitivity, you can:

  • Optimize the Detection Wavelength: Ensure you are using the wavelength of maximum absorbance, typically around 203 nm.[8]

  • Increase Injection Volume: Injecting a larger volume of your sample can increase the signal, but be mindful of potential peak broadening.

  • Sample Concentration: If possible, concentrate your sample before injection.

  • Use a More Sensitive Detector: Detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) can offer higher sensitivity for compounds with poor UV absorbance.[13]

Q5: What are some common mobile phases used for the separation of dammarane triterpenoids?

A5: The most common mobile phases are gradients of acetonitrile and water or methanol (B129727) and water.[2][4] Small amounts of additives like formic acid or phosphoric acid may be included to improve peak shape.[3][9]

Quantitative Data Summary

Table 1: Example HPLC Parameters for Dammarane Triterpenoid Isomer Separation

ParameterGinsenosides (B1230088) (Rg1, Re, Rb1)20(S/R)-Ginsenoside Rg3
Column InertSustain C18 (250 mm x 4.6 mm, 5 µm)[4]C18 Column[14]
Mobile Phase Acetonitrile and Water (Gradient)[4]Acetonitrile and Water (Gradient)[15]
Flow Rate 1.6 mL/min[4]1.0 mL/min[15]
Detection DAD at 203 nm[4]UV Detector[14]
Injection Volume 20 µL[4]20 µL[15]
Column Temp. Not specifiedNot specified
Retention Time Not specified~10.5 min (20S), ~11.5 min (20R)[14]

Experimental Protocols

Protocol 1: General HPLC Method for Separation of Ginsenosides

This protocol is a general guideline based on commonly cited methods.[4][8]

  • Sample Preparation:

    • Accurately weigh the sample containing dammarane triterpenoids.

    • Extract the triterpenoids using a suitable solvent, such as 70% methanol.

    • The extraction can be facilitated by ultrasonication.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A typical gradient might start with a lower percentage of acetonitrile, which is gradually increased over time to elute the less polar compounds. For example, 10% B to 80% B over 40 minutes.

    • Flow Rate: 1.0 - 1.6 mL/min.

    • Column Temperature: Maintain at a constant temperature, e.g., 30°C.

    • Detection: UV detector set at 203 nm.

    • Injection Volume: 10 - 20 µL.

  • Data Analysis:

    • Identify the peaks by comparing their retention times with those of reference standards.

    • Quantify the isomers by creating a calibration curve using the peak areas of the reference standards.

Visualizations

HPLC_Troubleshooting_Workflow cluster_issue Observed Issue cluster_primary_checks Primary Checks cluster_solutions Potential Solutions Poor_Resolution Poor Resolution Check_Gradient Is the gradient too steep? Poor_Resolution->Check_Gradient Check_Column Is the column appropriate? Poor_Resolution->Check_Column Check_Flowrate Is the flow rate optimal? Poor_Resolution->Check_Flowrate Optimize_Temp Optimize column temperature Poor_Resolution->Optimize_Temp Shallow_Gradient Make gradient shallower Check_Gradient->Shallow_Gradient Change_Column Try a different column Check_Column->Change_Column Lower_Flowrate Lower the flow rate Check_Flowrate->Lower_Flowrate

Caption: Troubleshooting workflow for poor HPLC resolution.

HPLC_Method_Development_Logic start Start: Define Separation Goal sample_prep Sample Preparation (Extraction, Filtration) start->sample_prep column_select Column Selection (e.g., C18, C30) sample_prep->column_select mobile_phase Mobile Phase Optimization (Acetonitrile/Water Gradient) column_select->mobile_phase instrument_params Set Instrument Parameters (Flow Rate, Temp, Wavelength) mobile_phase->instrument_params run_analysis Run Initial Analysis instrument_params->run_analysis eval_results Evaluate Resolution & Peak Shape run_analysis->eval_results optimize Optimize Parameters eval_results->optimize Not Acceptable final_method Final Validated Method eval_results->final_method Acceptable optimize->mobile_phase

References

Technical Support Center: Overcoming Challenges in Dammar-20(21)-en-3,24,25-triol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Dammar-20(21)-en-3,24,25-triol.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Low Yield of Purified Product
Potential CauseProposed Solution
Incomplete Extraction Ensure the plant material is properly ground to increase surface area. Optimize the extraction solvent and method (e.g., maceration, Soxhlet extraction) based on the source material.
Loss During Partitioning The compound may have an intermediate polarity, leading to distribution between aqueous and organic phases. Perform multiple extractions of the aqueous phase with the organic solvent to maximize recovery.
Suboptimal Chromatographic Conditions The compound may be eluting with other closely related compounds or not eluting from the column at all. Optimize the mobile phase composition and gradient for column chromatography to ensure proper separation and elution.
Degradation of the Compound Dammarane triterpenoids can be sensitive to acidic conditions or prolonged exposure to heat. Avoid harsh acidic conditions and high temperatures during the purification process.
Precipitation During Solvent Evaporation Rapid evaporation of the solvent can cause the compound to precipitate out of solution. Use a rotary evaporator at a controlled temperature and pressure for solvent removal.
Poor Peak Resolution in HPLC
Potential CauseProposed Solution
Co-elution with Structurally Similar Impurities This compound may have structurally similar isomers or derivatives present in the crude extract.[1]
- Optimize Mobile Phase: Adjust the gradient of the mobile phase (e.g., acetonitrile-water) to improve separation.[1] Adding 0.1% formic acid to the mobile phase can improve peak resolution by suppressing silanol (B1196071) interactions.[1]
- Change Stationary Phase: If a C18 column does not provide adequate separation, consider a different stationary phase, such as a phenyl-hexyl or cyano column, which can offer different selectivity.
Inappropriate Column Temperature Temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase. Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to find the optimal condition for resolution.
Broad Peaks This can be caused by a variety of factors including column overload, poor column efficiency, or extra-column band broadening.
- Reduce Sample Load: Inject a smaller amount of the sample onto the column.
- Use a High-Efficiency Column: Employ a column with a smaller particle size (e.g., <3 µm) and a longer length to increase the number of theoretical plates.
Difficulties in Crystallization
Potential CauseProposed Solution
Presence of Impurities Even small amounts of impurities can inhibit crystal formation. Ensure the starting material for crystallization is of high purity (>95%).
Inappropriate Solvent System The solubility of the compound in the chosen solvent(s) is critical for crystallization.
- Solvent Screening: Experiment with different solvent systems. A combination of a good solvent and a poor solvent is often effective. For this compound, a mixture of chloroform (B151607) and methanol (B129727) (1:1) has been reported to yield needle-like crystals.[1]
- Slow Evaporation: Allow the solvent to evaporate slowly at a controlled temperature (e.g., 4°C) to promote the growth of well-defined crystals.[1]
Supersaturation Not Reached A supersaturated solution is necessary for crystallization to occur.
- Concentrate the Solution: Carefully concentrate the solution until it becomes slightly turbid, then allow it to stand undisturbed.
- Seeding: Introduce a tiny crystal of the pure compound to the supersaturated solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the isolation of this compound?

A1: this compound is a natural triterpenoid (B12794562) that can be isolated from various plant sources, including the herbs of Walsura robusta.[2][3] It is also found in the resin of the dammar tree and some pine resin plants.[4]

Q2: What are the key considerations for the initial extraction of this compound?

A2: The initial step typically involves maceration of the dried and powdered plant material with a solvent like methanol. The resulting crude extract is then subjected to a liquid-liquid partitioning process, for example, between ethyl acetate (B1210297) and water, to separate compounds based on their polarity.[1]

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: A multi-step chromatographic approach is usually necessary.

  • Silica (B1680970) Gel Column Chromatography: This is a fundamental technique for the initial fractionation of the crude extract. A gradient elution with a solvent system like hexane-ethyl acetate is commonly used.[1]

  • Reversed-Phase (RP-18) Column Chromatography: This can be used for further purification of the fractions obtained from silica gel chromatography, employing a solvent system such as methanol-water.

  • High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC with a C18 column is often the final step to achieve high purity (>98%).[1]

Q4: What are the optimal HPLC conditions for the final purification of this compound?

A4: While optimization is experiment-specific, a common starting point is a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Isocratic elution can be effective for the final purification step. Detection is typically performed using a UV detector at around 203-210 nm.[1]

Q5: How can I confirm the identity and purity of the purified this compound?

A5: The identity and purity of the final product should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single, sharp peak.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.

Quantitative Data Summary

Table 1: Column Chromatography Parameters and Efficiency

Stationary PhaseColumn DimensionsEluent SystemPurity Gain (%)
Silica Gel 60 (200-300 mesh)120 cm x 5 cmHexane-Ethyl Acetate (gradient)68.2 → 89.7
RP-1850 cm x 3 cmAcetonitrile-Water (gradient)65.8 → 92.4

Table 2: Semi-preparative HPLC Conditions and Yield

ColumnMobile PhaseFlow RateDetectionStarting MaterialYieldFinal Purity
C18 (250 mm x 10 mm, 5 µm)Acetonitrile-Water (52:48)2 mL/minUV at 203 nm100 mg (partially purified)32 mg>98%

Table 3: Crystallization Efficiency

Solvent System (Chloroform:Methanol)Temperature (°C)Yield (mg from 370 mg semi-pure)Purity (%)
1:1411699.1
2:1258997.8
3:1-206495.4

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation
  • Extraction: Macerate 1 kg of dried and powdered plant material with 5 L of methanol for 72 hours at room temperature. Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract.

  • Partitioning: Suspend the crude extract in 500 mL of water and partition it successively with 500 mL of n-hexane, followed by 500 mL of ethyl acetate (3x). Combine the ethyl acetate fractions and evaporate the solvent to yield the ethyl acetate extract.

  • Silica Gel Column Chromatography:

    • Pack a glass column (5 cm diameter, 120 cm length) with 500 g of silica gel 60 (200-300 mesh) in hexane (B92381).

    • Adsorb 10 g of the ethyl acetate extract onto 20 g of silica gel and load it onto the column.

    • Elute the column with a gradient of hexane-ethyl acetate, starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate.

    • Collect fractions of 50 mL each and monitor them by Thin Layer Chromatography (TLC).

    • Combine fractions containing the target compound based on the TLC profile.

Protocol 2: HPLC Purification
  • Sample Preparation: Dissolve 100 mg of the partially purified fraction from Protocol 1 in 10 mL of the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18, 250 mm x 10 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (52:48).

    • Flow Rate: 2 mL/min.

    • Detection: UV at 203 nm.

    • Injection Volume: 500 µL per run.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Evaporation: Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Experimental Workflow for Purification

experimental_workflow start Start: Dried Plant Material extraction Extraction (Methanol) start->extraction partition Liquid-Liquid Partitioning (Hexane, Ethyl Acetate, Water) extraction->partition Crude Extract silica_gel Silica Gel Column Chromatography (Hexane-Ethyl Acetate Gradient) partition->silica_gel Ethyl Acetate Fraction rp18 Optional: RP-18 Column Chromatography (Methanol-Water Gradient) silica_gel->rp18 Partially Purified Fractions hplc Semi-preparative HPLC (C18, Acetonitrile-Water) silica_gel->hplc Direct to HPLC rp18->hplc Further Purified Fractions crystallization Crystallization (Chloroform-Methanol) hplc->crystallization Highly Pure Fractions analysis Purity & Identity Confirmation (HPLC, MS, NMR) crystallization->analysis Crystalline Product end End: Purified this compound analysis->end

Caption: Experimental workflow for the purification of this compound.

References

Preventing chemical degradation of Dammar-20(21)-en-3,24,25-triol in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the chemical degradation of Dammar-20(21)-en-3,24,25-triol during storage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for long-term storage of this compound?

A1: For long-term stability, it is highly recommended to store this compound as a lyophilized powder. This solid form should be kept in a tightly sealed, amber vial to protect it from light and moisture, at a temperature of -20°C. Under these conditions, the compound can maintain over 95% purity for at least 12 months[1].

Q2: Can I store this compound in solution?

A2: Storing this compound in solution is not recommended for long-term storage due to significant stability issues. Studies have shown a 78% loss in purity for solutions stored at 4°C[1]. If you must store it in solution for a short period, it is advisable to use a non-protic, anhydrous solvent, purge the vial with an inert gas like argon or nitrogen, and store it at -80°C. However, fresh preparation of solutions is always the best practice.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound is oxidation. The double bond at the 20(21) position and the hydroxyl groups are susceptible to oxidation. A known oxidation product is 24,25-epoxy-dammar-20(21)-en-3-one[1]. Hydrolysis of the hydroxyl groups can also occur, especially under acidic or basic conditions, although specific products of hydrolysis are less commonly reported in the literature for this specific molecule.

Q4: How does light and air affect the stability of this compound?

A4: Exposure to light and air (specifically oxygen) can accelerate the degradation of this compound. Light can provide the energy for photo-oxidation, while oxygen acts as a reagent in the oxidation process. Therefore, it is crucial to store the compound in amber vials to block light and to minimize headspace in the vial or backfill with an inert gas to displace oxygen.

Q5: What solvents are recommended for dissolving this compound for experiments?

A5: The choice of solvent depends on the specific experimental requirements. For analytical purposes like HPLC, a mixture of acetonitrile (B52724) and water is often used[1]. For biological assays, DMSO is a common choice. It is critical to use high-purity, anhydrous solvents to minimize the risk of solvent-mediated degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in an experiment. Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Confirm that the compound was stored as a lyophilized powder at -20°C in a sealed, amber vial. 2. Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. Avoid using previously prepared and stored solutions. 3. Check Solvent Quality: Ensure the use of high-purity, anhydrous solvents for reconstitution.
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound into one or more new products.1. Identify Degradation Products: The primary oxidation product is 24,25-epoxy-dammar-20(21)-en-3-one[1]. Compare the retention time of the unknown peak with available standards of potential degradation products if possible. 2. Optimize HPLC Method: Adding 0.1% formic acid to the mobile phase can improve peak resolution by suppressing silanol (B1196071) interactions, which can help in separating the parent compound from its degradation products[1]. 3. Review Sample Preparation: Ensure that the sample was not exposed to high temperatures, strong light, or incompatible solvents during preparation.
Inconsistent results between experimental replicates. Partial degradation of the stock solution over the course of the experiments.1. Use Single-Use Aliquots: If a stock solution must be used for multiple experiments, prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air. 2. Inert Atmosphere: When preparing aliquots, flush the vials with an inert gas (argon or nitrogen) before sealing.
Change in the physical appearance of the solid compound (e.g., color change, clumping). Uptake of moisture and/or oxidation.1. Proper Sealing: Ensure the vial cap is securely tightened. Consider using parafilm to further seal the cap. 2. Desiccator Storage: Store the vials in a desiccator, especially in humid environments, to prevent moisture absorption.

Data Presentation

Table 1: Storage Condition Comparison for this compound

Storage FormatTemperatureContainerDurationPurityReference
Lyophilized Powder-20°CAmber Vial12 months>95%[1]
Solution4°CClear VialNot Specified22% (78% loss)[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the purity and detecting degradation products of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For improved peak shape and resolution, 0.1% formic acid can be added to the mobile phase[1].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample and monitor the chromatogram for the main peak and any additional peaks corresponding to impurities or degradation products. The purity can be calculated based on the peak area percentage.

Protocol 2: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation products and assess the stability of this compound under stress conditions.

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl in a suitable solvent (e.g., methanol).

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Analyze by HPLC (Protocol 1).

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH in a suitable solvent.

    • Incubate at a controlled temperature for a defined period.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide in a suitable solvent.

    • Incubate at room temperature for a defined period.

    • Analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound to a UV light source (e.g., 254 nm) for a defined period.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Heat a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C) for a defined period.

    • Dissolve the heat-treated sample and analyze by HPLC.

Visualizations

degradation_pathway This compound This compound 24,25-epoxy-dammar-20(21)-en-3-one 24,25-epoxy-dammar-20(21)-en-3-one This compound->24,25-epoxy-dammar-20(21)-en-3-one Oxidation (Air, Light) Other_Degradation_Products Other Potential Degradation Products This compound->Other_Degradation_Products Hydrolysis (Acid/Base), Photodegradation

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_storage Storage cluster_preparation Sample Preparation cluster_analysis Analysis Store_Solid Store as Lyophilized Powder (-20°C, Amber Vial) Dissolve Dissolve in High-Purity Anhydrous Solvent Store_Solid->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC Analysis (C18, ACN/H2O) Filter->HPLC Data_Review Review Chromatogram for Degradation Peaks HPLC->Data_Review troubleshooting_logic Start Inconsistent Results or New Peaks Check_Storage Verify Storage Conditions (Solid, -20°C, Dark) Start->Check_Storage Check_Solution_Prep Was Solution Prepared Fresh? Check_Storage->Check_Solution_Prep Yes Root_Cause_Storage Improper Storage Check_Storage->Root_Cause_Storage No Check_Solvent Check Solvent Purity (Anhydrous, High-Grade) Check_Solution_Prep->Check_Solvent Yes Root_Cause_Solution Aged Solution Check_Solution_Prep->Root_Cause_Solution No Root_Cause_Solvent Solvent Contamination Check_Solvent->Root_Cause_Solvent No Action_Retest Retest with Properly Stored Compound and Fresh Solution Root_Cause_Storage->Action_Retest Root_Cause_Solution->Action_Retest Root_Cause_Solvent->Action_Retest

References

Troubleshooting low bioactivity in Dammar-20(21)-en-3,24,25-triol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dammar-20(21)-en-3,24,25-triol. The information is presented in a question-and-answer format to address common issues encountered during in vitro bioactivity experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected cytotoxic or anti-inflammatory activity with this compound in my experiments. What are the potential reasons for this low bioactivity?

A1: Low bioactivity of this compound can stem from several factors, ranging from compound handling to experimental design. Here are the primary aspects to consider:

  • Compound Solubility and Stability: this compound, like many triterpenoids, has poor water solubility. Ensure it is completely dissolved in a suitable solvent, such as DMSO, before preparing your final dilutions in cell culture media. Precipitation of the compound in the media will significantly reduce its effective concentration. It is also crucial to consider the stability of the compound in your experimental conditions. Prolonged incubation times or exposure to light may lead to degradation.

  • Inappropriate Concentration Range: The effective concentration of this compound can vary significantly between different cell lines and assays. Based on available data, cytotoxic effects are often observed in the micromolar range.[1] It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific model.

  • Cell Line Sensitivity: Not all cell lines will respond to this compound in the same manner. The expression levels of the molecular targets of the compound can differ between cell types, leading to variations in sensitivity. It is advisable to test the compound on multiple cell lines to identify a responsive model.

  • Assay Sensitivity and Timing: The chosen bioassay may not be sensitive enough to detect the compound's effects at the tested concentrations or time points. For cytotoxicity assays, ensure that the incubation period is sufficient to induce a measurable response. For anti-inflammatory assays, the timing of compound treatment relative to the inflammatory stimulus is critical.

  • Compound Purity: The purity of your this compound sample can impact its bioactivity. Impurities may interfere with the assay or reduce the effective concentration of the active compound. Always use a high-purity standard for your experiments.

Q2: How can I improve the solubility of this compound for my cell-based assays?

A2: To enhance the solubility of this compound in aqueous cell culture media, follow these steps:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM). Gentle warming and vortexing can aid in dissolution.

  • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.

  • Final Dilution in Media: For the final working concentrations, dilute the DMSO intermediate solutions into your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

  • Vortexing During Dilution: When adding the DMSO solution to the aqueous medium, vortex or pipette vigorously to ensure rapid and uniform dispersion, minimizing the chance of precipitation.

Q3: What are the known signaling pathways modulated by this compound and related compounds?

A3: Dammarane-type triterpenoids, including this compound, have been shown to modulate several key signaling pathways involved in cancer and inflammation.

  • Apoptosis Induction: These compounds can induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane potential loss, cytochrome c release, and subsequent activation of caspases-9 and -3.[2]

  • NF-κB Pathway Inhibition: In the context of inflammation, dammarane (B1241002) triterpenoids can inhibit the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses. By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • STAT3 and ERK Pathway Inhibition: Some dammarane triterpenoids have been shown to inhibit the activation of STAT3 and ERK signaling pathways, which are often dysregulated in cancer and contribute to cell proliferation and survival.[3][4]

Q4: Are there any general tips for designing a robust experiment to test the bioactivity of this compound?

A4: Yes, to ensure reliable and reproducible results, consider the following:

  • Include Proper Controls: Always include a vehicle control (media with the same final concentration of DMSO used for the compound dilutions) to account for any effects of the solvent. A positive control (a compound with known activity in your assay) is also essential to validate the assay's performance.

  • Optimize Cell Seeding Density: The number of cells seeded per well can influence the outcome of the assay. Optimize the cell density to ensure they are in the logarithmic growth phase during the experiment.

  • Perform Replicates: Use technical replicates (multiple wells for the same condition within an experiment) and biological replicates (repeating the experiment on different days) to ensure the statistical significance of your findings.

  • Assess Basal Cytotoxicity: Before conducting functional assays, it is important to determine the cytotoxic concentration range of the compound on your chosen cell line to distinguish between specific bioactivity and general toxicity.

Quantitative Data Summary

The following tables summarize the reported in vitro bioactivity of this compound and related dammarane triterpenoids.

Table 1: Cytotoxicity of this compound

Cell LineAssayIC50 (µM)Reference
HL-60 (Human promyelocytic leukemia)MTT Assay15.8[1]
A549 (Human lung carcinoma)MTT Assay25.2[1]
MCF-7 (Human breast adenocarcinoma)MTT AssayNot Specified[1]
HepG2 (Human liver carcinoma)MTT AssayNot Specified[1]

Table 2: Anti-inflammatory Activity of this compound

Cell LineStimulantEffectAssayReference
RAW 264.7 (Murine macrophage)LPSReduction of TNF-α and IL-6ELISA[1]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: ELISA for TNF-α and IL-6 Measurement

This protocol describes the measurement of pro-inflammatory cytokines (TNF-α and IL-6) released from macrophages after treatment with this compound.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • 24-well cell culture plates

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate and incubate until they reach 80-90% confluency.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (dissolved in medium with a final DMSO concentration ≤ 0.5%) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group without LPS stimulation.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants from each well and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.

  • Data Analysis: Generate a standard curve from the standards provided in the kit. Use the standard curve to determine the concentration of TNF-α and IL-6 in each sample.

Visualizations

Troubleshooting_Low_Bioactivity Start Low Bioactivity Observed Solubility Compound Solubility Issue? Start->Solubility Concentration Inappropriate Concentration? Start->Concentration CellLine Cell Line Insensitivity? Start->CellLine Assay Assay-Related Issue? Start->Assay Purity Compound Purity Issue? Start->Purity Solubility_Sol Action: Improve Dissolution (e.g., use DMSO stock, vortexing) Solubility->Solubility_Sol Concentration_Sol Action: Perform Dose-Response (wide concentration range) Concentration->Concentration_Sol CellLine_Sol Action: Test Multiple Cell Lines CellLine->CellLine_Sol Assay_Sol Action: Optimize Assay Parameters (incubation time, sensitivity) Assay->Assay_Sol Purity_Sol Action: Verify Compound Purity (use high-purity standard) Purity->Purity_Sol

Caption: Troubleshooting workflow for low bioactivity.

Experimental_Workflow_Cytotoxicity A 1. Seed Cells in 96-well plate B 2. Prepare Compound Dilutions (in culture medium) A->B C 3. Treat Cells (24-72h incubation) B->C D 4. Add MTT Reagent (3-4h incubation) C->D E 5. Add Solubilization Solution D->E F 6. Measure Absorbance (570 nm) E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: MTT assay experimental workflow.

Apoptosis_Signaling_Pathway DMT This compound Bax ↑ Bax DMT->Bax Bcl2 ↓ Bcl-2 DMT->Bcl2 Mito Mitochondrial Membrane Potential Loss Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DMT This compound DMT->IKK

Caption: NF-κB inflammatory signaling pathway.

References

Technical Support Center: Dammar-20(21)-en-3,24,25-triol Solubility for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dammar-20(21)-en-3,24,25-triol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound for in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary solvent for dissolving this compound?

A1: The primary and most commonly recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

Q2: I have dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (DMSO) is not high enough in the final aqueous solution to keep the hydrophobic compound dissolved. Here are a few troubleshooting steps:

  • Increase the stock solution concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your aqueous buffer, thereby reducing the final DMSO concentration while achieving the desired working concentration of your compound.

  • Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. Add the DMSO stock to a small volume of the buffer first, mix well, and then gradually add more buffer.

  • Use a co-solvent or surfactant: Incorporating a co-solvent or a surfactant in your final assay medium can help maintain the solubility of the compound.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The maximum tolerated concentration of DMSO is highly cell-line dependent. However, a general guideline is to keep the final DMSO concentration in the cell culture medium at or below 0.5% (v/v) to avoid cytotoxicity.[2][3] For sensitive cell lines or long-term assays, it is recommended to keep the final DMSO concentration at or below 0.1% (v/v).[1][4][5] It is always best practice to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line and assay.

Table 1: Recommended Maximum DMSO Concentrations for In Vitro Assays
Assay TypeGeneral Maximum ConcentrationRecommended for Sensitive Cells
Cell Viability Assays≤ 0.5%≤ 0.1%
Enzyme Inhibition Assays≤ 1%≤ 0.5%
Gene Expression Analysis≤ 0.1%≤ 0.05%
High-Throughput Screening≤ 1%≤ 0.25%

Note: These are general recommendations. Always perform a vehicle control to validate the appropriate DMSO concentration for your specific experimental setup.

Troubleshooting Guides

Issue 1: this compound will not dissolve sufficiently in DMSO.

Possible Cause: The concentration of the compound exceeds its solubility limit in DMSO, or the dissolution process is incomplete.

Solutions:

  • Gentle Heating: Warm the solution in a 37°C water bath for 10-15 minutes. This can increase the solubility of the compound.

  • Sonication: Use a sonicator bath for 5-10 minutes to provide mechanical energy to aid in dissolving the compound.

  • Vortexing: Vigorous vortexing for 1-2 minutes can also help to break down any aggregates and facilitate dissolution.

Issue 2: Even with optimized DMSO concentration, the compound's solubility is too low for the required assay concentration.

Possible Cause: The inherent hydrophobicity of this compound limits its solubility in aqueous solutions, even with a small percentage of DMSO.

Solutions:

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[8][9]

  • Use of Surfactants: Non-ionic surfactants like Tween 80 (Polysorbate 80) can form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in aqueous solutions.[10]

  • Solid Dispersions: This technique involves dispersing the drug in an inert water-soluble carrier at a solid state.[11] When the solid dispersion is introduced to an aqueous medium, the carrier dissolves and releases the drug as very fine particles, enhancing the dissolution rate.

  • Lipid-Based Formulations: For in vivo studies, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be employed to improve oral bioavailability.[12][13]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath at 37°C (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder and place it in a sterile vial.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the compound is not fully dissolved, use a sonicator for 5-10 minutes or place the vial in a 37°C water bath for 10-15 minutes, followed by vortexing.

  • Once the solution is clear, it is ready for use or storage.

  • For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of this compound using HP-β-CD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Sterile vials

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD. Common starting ratios are 1:1, 1:2, or 1:5.

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. For example, to make a 40% (w/v) HP-β-CD solution, dissolve 40 g of HP-β-CD in 100 mL of buffer.

  • Add the this compound powder to the HP-β-CD solution while stirring.

  • Continue stirring the mixture at room temperature for 24-48 hours, protected from light.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The clear filtrate is the aqueous stock solution of the this compound:HP-β-CD inclusion complex.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Water-soluble carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene glycol 6000 (PEG 6000))

  • Volatile organic solvent (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator or a shallow glass dish

  • Mortar and pestle

Procedure:

  • Choose a drug-to-carrier ratio (e.g., 1:5, 1:10 w/w).

  • Dissolve both the this compound and the carrier in a suitable amount of the volatile organic solvent. Ensure complete dissolution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Alternatively, pour the solution into a shallow glass dish and allow the solvent to evaporate in a fume hood or a vacuum oven at a low temperature.

  • A solid mass or film will be formed. Scrape the solid dispersion from the container.

  • Grind the solid dispersion into a fine powder using a mortar and pestle.

  • Store the resulting powder in a desiccator until use.

Visualizations

G cluster_stock Stock Solution Preparation cluster_dilution Dilution for Assay cluster_solutions Troubleshooting Strategies compound This compound (Powder) stock_solution Concentrated Stock Solution (in DMSO) compound->stock_solution Dissolve dmso DMSO dmso->stock_solution working_solution Final Working Solution stock_solution->working_solution Dilute aqueous_buffer Aqueous Buffer / Cell Medium aqueous_buffer->working_solution precipitation Precipitation Risk working_solution->precipitation If solubility limit is exceeded cyclodextrin Cyclodextrin Complexation precipitation->cyclodextrin Employ surfactant Surfactant Micelles precipitation->surfactant Employ solid_dispersion Solid Dispersion precipitation->solid_dispersion Employ

Caption: Workflow for preparing and troubleshooting this compound solutions.

G cluster_cyclodextrin Cyclodextrin Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior) complex Inclusion Complex (Water-Soluble) cyclodextrin->complex Forms hydrophobic_core Hydrophobic Cavity drug This compound (Hydrophobic) drug->hydrophobic_core Encapsulated in

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

G cluster_micelle Surfactant Micelle Formation center node1 H tail1 node1->tail1 node2 H tail2 node2->tail2 node3 H tail3 node3->tail3 node4 H tail4 node4->tail4 drug This compound label_hydrophilic Hydrophilic Heads label_hydrophobic Hydrophobic Tails label_micelle Micelle with encapsulated drug

Caption: Structure of a surfactant micelle encapsulating a hydrophobic drug molecule.

References

Minimizing co-extraction of impurities with Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the co-extraction of impurities during the isolation of Dammar-20(21)-en-3,24,25-triol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

This compound is a dammarane-type triterpenoid (B12794562).[1][2] It is commonly isolated from plants of the Meliaceae family, with a notable source being Walsura robusta.[2]

Q2: What are the common impurities co-extracted with this compound?

During the extraction process from plant materials like Walsura robusta, this compound can be co-extracted with a variety of other compounds. Due to their similar polarities, other triterpenoids, including different dammarane (B1241002) derivatives, are common impurities. Other classes of compounds found in Walsura robusta that may be co-extracted include limonoids, phenols, and steroids.[3] From a broader perspective of the Meliaceae family, other potential impurities could be various dammarane-type triterpenoids.[4][5]

Q3: What are the recommended purification techniques for this compound?

Several chromatographic techniques are effective for the purification of this compound. These include:

  • Silica (B1680970) Gel Column Chromatography: A fundamental technique for separating dammarane derivatives.[1]

  • High-Performance Liquid Chromatography (HPLC): Particularly semi-preparative HPLC with a C18 column, is effective for achieving high purity.[1]

  • Macroporous Resin Column Chromatography: Useful for initial cleanup and enrichment of triterpenoids from crude extracts.

  • High-Speed Counter-Current Chromatography (HSCCC): An effective liquid-liquid chromatography technique that avoids irreversible adsorption of the sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Silica Gel Column Chromatography
Problem Potential Cause Troubleshooting Steps
Poor Separation of Target Compound from Impurities - Inappropriate solvent system polarity. - Structurally similar impurities.- Optimize the Solvent System: Systematically vary the ratio of the mobile phase components (e.g., hexane (B92381) and ethyl acetate) to improve resolution. A gradient elution is often more effective than isocratic elution.[1] - Consider a Different Stationary Phase: If resolution is still poor, consider using a different adsorbent like alumina (B75360) or a bonded-phase silica gel.
Peak Tailing of the Target Compound - Secondary interactions between the hydroxyl groups of the triterpenoid and active sites on the silica gel.- Modify the Mobile Phase: Add a small amount of a polar modifier like methanol (B129727) or a few drops of acetic acid to the mobile phase to reduce tailing by competing for active sites on the silica.
Low Recovery of the Target Compound - Irreversible adsorption onto the silica gel column.- Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of water or triethylamine (B128534) to block highly active silanol (B1196071) groups. - Use an Alternative Technique: For highly sensitive compounds, consider using a purification method that does not involve a solid stationary phase, such as High-Speed Counter-Current Chromatography.
High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Interaction of the analyte with residual silanol groups on the C18 column.- Lower Mobile Phase pH: Adjusting the mobile phase to a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups. - Use a Competing Base: Adding a small amount of a competing amine like triethylamine to the mobile phase can mask the silanol groups.[6]
Co-elution of Impurities - Insufficient resolution between the target compound and impurities with similar retention times.- Optimize the Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to water. A shallower gradient or isocratic elution with the optimal solvent composition can improve separation.[1] - Change the Stationary Phase: Consider a column with a different chemistry (e.g., phenyl-hexyl) or a smaller particle size for higher efficiency.
Low Signal Intensity - The compound may have a weak chromophore.- Optimize Detection Wavelength: Triterpenoids often lack strong UV chromophores. Ensure detection is performed at a low wavelength, such as 203 nm or 210 nm, where they typically absorb.[1] - Consider Alternative Detectors: If sensitivity is still an issue, consider using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

Experimental Protocols

Extraction of Dammarane-type Triterpenoids from Walsura robusta

This protocol is based on a general method for extracting dammarane derivatives.

  • Preparation of Plant Material: Air-dry the bark of Walsura robusta and grind it into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (B145695) at a 1:10 (w/v) ratio.

    • Heat the mixture to 60°C and maintain for 24 hours with occasional stirring.[1]

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities.

    • Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to extract the triterpenoids.

    • Concentrate the ethyl acetate fraction to yield a triterpenoid-enriched extract.

Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (100-200 mesh) in n-hexane and pack it into a glass column.

    • Allow the silica gel to settle, ensuring a uniform and crack-free bed.

  • Sample Loading:

    • Dissolve the triterpenoid-enriched extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent such as n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., a gradient from 100% hexane to 100% ethyl acetate).[1]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Isolation:

    • Combine the fractions containing the pure compound and evaporate the solvent to obtain the isolated this compound.

High-Purity Purification by Semi-Preparative HPLC

This protocol is designed for the final purification step to achieve high purity.[1]

  • HPLC System: A semi-preparative HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 52:48 v/v).

  • Flow Rate: 2 mL/min.

  • Detection: UV detection at 203 nm.

  • Procedure:

    • Dissolve the partially purified this compound from the previous step in the mobile phase.

    • Inject the sample onto the column.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain the high-purity compound.

Data Presentation

The following table summarizes the quantitative data for the purification of this compound using semi-preparative HPLC.

Parameter Value Reference
Starting Material 100 mg of partially purified material[1]
Yield of Pure Compound 32 mg[1]
Final Purity >98%[1]
Recovery Rate 32%Calculated from yield

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification cluster_final_product Final Product plant_material Walsura robusta (powdered bark) extraction Ethanol Extraction (95%, 60°C) plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning enriched_extract Triterpenoid-Enriched Extract partitioning->enriched_extract silica_column Silica Gel Column Chromatography enriched_extract->silica_column partially_pure Partially Purified Compound silica_column->partially_pure hplc Semi-Preparative HPLC partially_pure->hplc final_product Pure this compound (>98%) hplc->final_product

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_problem Identify the Issue cluster_solution_tailing Solutions for Tailing cluster_solution_coelution Solutions for Co-elution start Poor Separation in Chromatography? peak_tailing Peak Tailing start->peak_tailing Yes co_elution Co-elution of Impurities start->co_elution Yes modify_mobile_phase Modify Mobile Phase (e.g., add acid/base) peak_tailing->modify_mobile_phase change_column Change Column/ Stationary Phase peak_tailing->change_column optimize_gradient Optimize Gradient/Isocratic Conditions co_elution->optimize_gradient change_column2 Change Column Chemistry co_elution->change_column2 end Improved Separation modify_mobile_phase->end change_column->end optimize_gradient->end change_column2->end

Caption: Troubleshooting logic for common chromatography issues.

References

Long-term stability testing of Dammar-20(21)-en-3,24,25-triol solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Dammar-20(21)-en-3,24,25-triol solutions. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound. For cell-based assays, ensure the final concentration of DMSO is not cytotoxic.

Q2: What are the optimal storage conditions for this compound solutions?

A2: For long-term storage, it is recommended to store solutions at -80°C. Lyophilized powders of this compound demonstrate good stability, with over 95% purity maintained for 12 months when stored at -20°C in amber vials.[1] In contrast, solutions stored at 4°C can exhibit significant degradation, with a potential purity loss of up to 78%.[1]

Q3: Is this compound sensitive to light?

A3: As a general precaution for all research compounds, it is advisable to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and handling.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: To maintain the integrity of the compound, it is best to aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or inconsistent results in biological assays. Degradation of the compound in solution due to improper storage.Prepare fresh solutions from a lyophilized powder. Ensure proper storage of stock solutions at -80°C and minimize freeze-thaw cycles. Verify the purity of the solution using HPLC analysis.
Precipitate forms in the solution upon thawing or dilution. Poor solubility in the chosen solvent or buffer. The concentration may be too high.Gently warm the solution and vortex to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution or using a different solvent system.
Appearance of new peaks in the HPLC chromatogram of an aged solution. The compound is degrading.This indicates chemical instability under the storage conditions. Characterize the new peaks using mass spectrometry to identify potential degradation products. Review storage and handling procedures.
Loss of compound concentration over time. Adsorption to the storage container or degradation.Use low-adsorption polypropylene (B1209903) tubes for storage. Confirm the concentration of freshly prepared and stored solutions using a validated analytical method.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various storage conditions. This data is compiled from available information and typical stability profiles of related dammarane (B1241002) triterpenoids.

Storage Condition Solvent Time Point Purity (%)
Lyophilized Powder, -20°C, Protected from LightN/A12 Months>95%[1]
Solution, 4°C, Protected from LightDMSO1 Month~22% (based on 78% purity loss)[1]
Solution, -20°C, Protected from LightDMSO6 Months>90% (Expected)
Solution, -80°C, Protected from LightDMSO12 Months>98% (Expected)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method is a starting point for the analysis of this compound and its potential degradation products. Method optimization and validation are recommended for specific applications.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

    • 30-35 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 203 nm[1]

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a suitable solvent to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in a suitable solvent to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the lyophilized powder at 60°C for 7 days. Dissolve in a suitable solvent for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL) to UV light (254 nm) for 24 hours. Analyze by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Long-Term Stability Testing cluster_forced_degradation Forced Degradation cluster_analysis Analysis stock Stock Solution (this compound in DMSO) storage Aliquoting & Storage (-80°C) stock->storage stress Stress Conditions (Acid, Base, Oxidation, Heat, Light) stock->stress time_points Incubation at Various Conditions (e.g., 4°C, -20°C, -80°C) storage->time_points sampling Sampling at Time Points time_points->sampling hplc HPLC Analysis sampling->hplc stress->hplc ms LC-MS Analysis (for degradation product identification) hplc->ms degradation_pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent This compound acid Acidic Hydrolysis parent->acid H+ oxidation Oxidation parent->oxidation [O] rearrangement Isomerization/Rearrangement Products acid->rearrangement epoxide 24,25-epoxy-dammar-20(21)-en-3-one oxidation->epoxide

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Dammar-20(21)-en-3,24,25-triol: HPLC-UV vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the research and development of natural products. Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid, has garnered interest for its potential pharmacological activities. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely utilized technique for the purity assessment of such compounds. This guide provides a comprehensive comparison of HPLC-UV with alternative analytical methods—High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for validating the purity of this compound and related triterpenoids.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. Below is a comparative summary of the performance of HPLC-UV and its alternatives for the analysis of this compound and similar triterpenoids.

Table 1: Performance Comparison of HPLC-UV and Alternative Methods for Triterpenoid Purity Analysis

ParameterHPLC-UVHPLC-MS/MSHPTLCqNMR
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-to-charge ratio detection.Planar chromatographic separation with densitometric detection.Nuclear magnetic resonance signal intensity proportional to the number of nuclei.
Selectivity Moderate to high, dependent on chromatographic resolution.Very high, based on mass fragmentation patterns.Moderate, can be enhanced with specific spray reagents.High, based on unique chemical shifts of protons.
Sensitivity (LOD) ~0.1 µg/mL~ng/mL to pg/mL range~ng/spot~0.1%
Precision (RSD%) < 2%< 5%< 5%< 1%
Accuracy (% Recovery) 95-105%95-105%90-110%99.5-100.5%[1]
Quantification Requires certified reference standards for each analyte.Requires certified reference standards for each analyte.Requires certified reference standards for each analyte.Can provide absolute quantification without an identical reference standard.[1]
Analysis Time/Sample ~20-30 minutes[1]~20-30 minutesShorter for multiple samples run in parallel.~15 minutes[1]
Cost ModerateHighLowHigh (instrumentation)

Note: Data for HPLC-MS/MS, HPTLC, and qNMR are based on representative values for the analysis of similar triterpenoids and other natural products, as direct comparative data for this compound is limited.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following sections outline representative experimental protocols for each of the discussed techniques.

HPLC-UV Method for this compound Purity

This method is suitable for the routine quality control and purity assessment of this compound.

  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed. For example, a gradient starting from 70:30 (acetonitrile:water) to 90:10 over 20 minutes can be effective. Isocratic elution with acetonitrile-water (55:45) has also been reported.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: UV detection is typically set at a low wavelength, such as 203 nm or 210 nm, due to the lack of strong chromophores in many triterpenoids.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in a suitable solvent like methanol (B129727) or acetonitrile to a known concentration. Filter the solutions through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage method, where the peak area of this compound is expressed as a percentage of the total peak area in the chromatogram.

Alternative Methodologies: A Comparative Overview

For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, a C18 column and a gradient of acetonitrile/methanol and water (often with a modifier like formic acid to improve ionization) are used.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI in positive or negative ion mode, depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, offering high selectivity by monitoring specific precursor-to-product ion transitions.

  • Advantages: Provides structural information, confirms the identity of the main peak and impurities, and offers significantly lower detection limits compared to HPLC-UV.[2]

HPTLC offers a simpler and more cost-effective approach for the screening and quantification of triterpenoids.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.

  • Mobile Phase: A mixture of non-polar and polar solvents, for example, chloroform:acetone (98:2, v/v), is used for development in a chromatographic chamber.

  • Derivatization: After development, the plate is often sprayed with a reagent like vanillin-sulfuric acid and heated to visualize the separated triterpenoids as colored spots.

  • Quantification: Densitometric scanning of the plate at a specific wavelength (e.g., 610 nm after derivatization) is used for quantification.[3]

  • Advantages: High sample throughput, low solvent consumption, and cost-effectiveness make it suitable for rapid screening.

qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for an identical reference standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: An accurately weighed amount of the this compound sample and an internal standard of known purity are dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Data Acquisition: A one-dimensional proton (¹H) NMR spectrum is acquired with optimized parameters to ensure accurate integration (e.g., sufficient relaxation delay).

  • Quantification: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known signal from the internal standard.

  • Advantages: As a primary ratio method, it provides a direct and highly accurate purity assessment.[1][4] It can also provide structural confirmation of the analyte and identify impurities simultaneously.

Visualizing the Workflow

Diagrams can effectively illustrate the logical flow of experimental procedures. Below are Graphviz (DOT language) scripts for generating such diagrams.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing Weighing Accurate Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (203/210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Experimental workflow for purity validation of this compound using HPLC-UV.

Method_Comparison cluster_main Purity Validation of this compound Analyte This compound HPLC_UV HPLC-UV Analyte->HPLC_UV HPLC_MS HPLC-MS Analyte->HPLC_MS HPTLC HPTLC Analyte->HPTLC qNMR qNMR Analyte->qNMR

References

A Comparative Analysis of the Bioactivity of Dammar-20(21)-en-3,24,25-triol and Other Dammarane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Dammar-20(21)-en-3,24,25-triol (DMT) with other prominent dammarane-type triterpenoids, including Protopanaxadiol (B1677965) (PPD) and Protopanaxatriol (B1242838) (PPT). The information presented is supported by experimental data to assist in evaluating their therapeutic potential.

Introduction to Dammarane (B1241002) Triterpenoids

Dammarane-type triterpenoids are a class of tetracyclic triterpenes that are major bioactive constituents of various medicinal plants, most notably those of the Panax genus (ginseng). These compounds have garnered significant scientific interest due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, and neuroprotective effects. Their biological actions are often attributed to their ability to modulate various cellular signaling pathways.

Comparative Bioactivity Data

The following table summarizes the quantitative data on the cytotoxic, anti-inflammatory, and neuroprotective activities of this compound and other selected dammaranes. This data, primarily presented as IC50 values, allows for a direct comparison of their potency.

CompoundBioactivityCell Line/AssayIC50 ValueReference
This compound (DMT) CytotoxicityHL-60 (Human promyelocytic leukemia)10 - 30 µM[1]
CytotoxicityHepG2 (Human hepatocarcinoma)10 - 30 µM[1]
Anti-inflammatoryLPS-stimulated macrophages (TNF-α & IL-6 reduction)Not specified[1]
Protopanaxadiol (PPD) CytotoxicityLX-2 (Human hepatic stellate)2.05 ± 0.59 µM
CytotoxicityHEC-1A (Human endometrial cancer)3.5 µM
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophages (NO inhibition)Potent inhibition[2]
NeuroprotectionGlutamate-induced toxicity in PC12 cellsProtective effect[3]
Protopanaxatriol (PPT) Anti-inflammatoryLPS-primed peritoneal macrophages (IL-1β secretion)Attenuated secretion[4]
NeuroprotectionScopolamine-induced cognitive deficits in miceImproved cholinergic function[5]
NeuroprotectionOxygen-glucose deprivation (OGD)-PC12 cellsReduced LDH, MDA; Increased SOD[6][7]
20(S)-Dammar-25(26)-ene-3β,12β,20-triol CytotoxicityHCT-8 (Human colon cancer)31.6 µg/mL[1]
Cycloartane-3,24,25-triol CytotoxicityDU145 (Human prostate cancer)1.67 ± 0.18 µM[1]
CytotoxicityPC-3 (Human prostate cancer)2.226 ± 0.28 µM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the dammarane compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Treatment: RAW 264.7 cells are plated in a 96-well plate and pre-treated with different concentrations of the dammarane compounds for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to that of the untreated, LPS-stimulated cells.

Neuroprotective Activity: Glutamate-Induced Neurotoxicity Assay

This assay evaluates the ability of a compound to protect neuronal cells (e.g., PC12 cells) from glutamate-induced excitotoxicity.

  • Cell Culture and Pre-treatment: PC12 cells are seeded in a 96-well plate and pre-treated with the dammarane compounds for a specific duration.

  • Glutamate (B1630785) Exposure: The cells are then exposed to a neurotoxic concentration of glutamate (e.g., 5-10 mM) for 24-48 hours.

  • Viability Assessment: Cell viability is assessed using the MTT assay as described above. An increase in cell viability in the presence of the compound compared to glutamate treatment alone indicates a neuroprotective effect.

Signaling Pathways and Mechanisms of Action

Dammarane triterpenoids exert their bioactivities by modulating various intracellular signaling pathways. A key mechanism in their anticancer effect is the induction of apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a major route through which these compounds trigger cancer cell demise.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade Dammaranes Dammarane Triterpenoids Bcl2 Bcl-2 (Anti-apoptotic) Dammaranes->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Dammaranes->Bax Activates Bcl2->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: The intrinsic apoptosis pathway modulated by dammarane triterpenoids.

As depicted in Figure 1, dammarane triterpenoids can induce apoptosis by promoting the activity of pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins such as Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately resulting in programmed cell death.

Furthermore, the anti-inflammatory effects of dammaranes are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses. Their neuroprotective actions can involve the activation of pro-survival pathways like the PI3K/Akt signaling cascade.[8][9][10]

Conclusion

This compound demonstrates notable cytotoxic activity against cancer cells, comparable in some cases to other well-studied dammaranes. While quantitative data on its anti-inflammatory and neuroprotective effects are still emerging, preliminary studies indicate its potential in these areas. Protopanaxadiol and protopanaxatriol remain key benchmarks in the field, with a larger body of research supporting their diverse bioactivities. The selection of a specific dammarane for further drug development will depend on the target disease, desired potency, and pharmacokinetic properties. This guide serves as a foundational resource for comparing these promising natural compounds.

References

Structure-activity relationship (SAR) studies of Dammar-20(21)-en-3,24,25-triol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the dammarane (B1241002) triterpenoid (B12794562) scaffold, with a focus on analogs of Dammar-20(21)-en-3,24,25-triol. The information presented herein is intended to support drug discovery and development efforts by summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Structure-Activity Relationship (SAR) Insights

Dammarane-type triterpenoids exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and enzyme-inhibitory effects. The structure-activity relationship is complex, with minor modifications to the core structure leading to significant changes in potency and selectivity.

Cytotoxic and Anti-inflammatory Activities

Studies on various dammarane derivatives have revealed key structural features influencing their cytotoxic and anti-inflammatory potential. For instance, the presence of a ketone group at the C-3 position has been shown to be crucial for the cytotoxicity of some dammarane-type triterpenoids against cancer cell lines such as MCF-7 (breast cancer) and B16-F10 (melanoma). Conversely, the addition of a fatty acid ester at this position can significantly decrease cytotoxic activity. The double bond position in the side chain also plays a role, with a 20(22)-ene being associated with the reduction of hypoxia-inducible factor-1α (HIF-1α) levels in tumors.

In the context of anti-inflammatory activity, certain dammarane saponins (B1172615) have demonstrated potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values in the low micromolar range. This activity is often linked to the downregulation of pro-inflammatory mediators such as iNOS and COX-2.

Enzyme Inhibitory Activity: α-Glucosidase and PTP1B

A systematic study of 42 derivatives of (20S,24R)-epoxy-dammarane-3β,12β,25-triol, a close analog of the target compound, has provided detailed SAR insights into the inhibition of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are therapeutic targets for diabetes.[1]

Key findings from this study include:

  • Modifications at C-3 and C-12: The introduction of certain ester groups at the C-3 and C-12 hydroxyl positions can influence the inhibitory activity against both enzymes. For example, some phthalic derivatives have been identified as dual-target inhibitors.[2]

  • Side Chain Modifications: Alterations to the side chain can lead to selective inhibition of PTP1B.[1]

Quantitative Data Presentation

The following tables summarize the biological activities of selected dammarane-type triterpenoid derivatives.

Table 1: Cytotoxic and Anti-inflammatory Activity of Selected Dammarane Derivatives

Compound/DerivativeBiological ActivityCell Line/AssayIC50 ValueReference
20(S)-Dammar-25(26)-ene-3β,12β,20-triolCytotoxicityHCT-8 (colon cancer)31.6 µg/mL[3]
Cycloartane-3,24,25-triolCytotoxicityDU145 (prostate cancer)1.67 ± 0.18 µM[3]
Cycloartane-3,24,25-triolCytotoxicityPC-3 (prostate cancer)2.226 ± 0.28 µM[3]
Dammarane Saponin Derivative 1NO InhibitionRAW 264.79.10 µM[2]
Dammarane Saponin Derivative 2NO InhibitionRAW 264.79.02 µM[2]

Table 2: α-Glucosidase and PTP1B Inhibitory Activity of (20S,24R)-epoxy-dammarane-3β,12β,25-triol Derivatives [1]

Compoundα-Glucosidase IC50 (µM)PTP1B IC50 (µM)
Parent Compound >500>500
Derivative 8 489.8319.7
Derivative 15 >500363.5
Derivative 26 467.7269.1
Derivative 42 >500134.9
Acarbose (Control) 115.8-
Suramin Sodium (Control) -339.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The concentration of nitrite (B80452), a stable product of NO, is determined using the Griess reagent.

  • Cell Culture: RAW 264.7 cells are plated in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm. The amount of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.

Mandatory Visualizations

experimental_workflow cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

apoptosis_pathway cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway dammarane Dammarane Derivatives bax Bax (pro-apoptotic) dammarane->bax upregulates bcl2 Bcl-2 (anti-apoptotic) dammarane->bcl2 downregulates mitochondrion Mitochondrion bax->mitochondrion promotes bcl2->mitochondrion inhibits cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by dammarane derivatives.

References

A Comparative Analysis of the Bioactivities of Dammar-20(21)-en-3,24,25-triol and (20S,24R)-epoxy-dammarane-3β,12β,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reported biological activities of two dammarane-type triterpenoids: Dammar-20(21)-en-3,24,25-triol and (20S,24R)-epoxy-dammarane-3β,12β,25-triol. The information presented is based on available experimental data to facilitate objective evaluation for research and drug development purposes.

Introduction

Dammarane (B1241002) triterpenoids, a class of natural products isolated from various plant sources, have garnered significant interest in pharmacological research due to their diverse and potent biological activities. This guide focuses on two specific dammarane derivatives: this compound, a triterpenoid (B12794562) found in plants of the Shorea and Walsura genera, and (20S,24R)-epoxy-dammarane-3β,12β,25-triol, a derivative that has been investigated for its metabolic regulatory properties.[1] While structurally related, these compounds exhibit distinct bioactivities that are explored in this comparative analysis.

Bioactivity Profile

The known biological activities of each compound are summarized below, with quantitative data presented for direct comparison.

This compound

This compound has been reported to possess cytotoxic, anti-inflammatory, and antiviral properties.

  • Cytotoxic Activity: Studies have shown that this compound exhibits notable cytotoxic effects against various cancer cell lines.[1] A research article in the Journal of Medicinal Chemistry reported IC50 values ranging from 10 to 30 µM.[1]

  • Anti-inflammatory Activity: Research published in Natural Products Research indicates that this compound can significantly reduce the levels of pro-inflammatory cytokines, TNF-alpha and IL-6, in lipopolysaccharide-stimulated macrophages.[1]

  • Antiviral Activity: The compound has been noted for its potential to inhibit enzymes involved in viral replication, suggesting its candidacy for antiviral drug development.[1]

(20S,24R)-epoxy-dammarane-3β,12β,25-triol

The primary reported bioactivity of this compound is its role in metabolic regulation, specifically as an inhibitor of α-glucosidase.

  • α-Glucosidase Inhibitory Activity: In vitro studies have demonstrated that (20S,24R)-epoxy-dammarane-3β,12β,25-triol inhibits α-glucosidase, showing an inhibitory ratio of 32.2% at a concentration of 200 μM.[2] Further studies on its derivatives have reported IC50 values, highlighting the potential of this structural backbone for developing anti-diabetic agents.[2]

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the two compounds.

CompoundBioactivityAssayResultReference
This compoundCytotoxicityVarious Cancer Cell LinesIC50: 10 - 30 µM[1]
(20S,24R)-epoxy-dammarane-3β,12β,25-triolα-Glucosidase InhibitionIn vitro enzyme assay32.2% inhibition @ 200 µM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a general representation of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for another 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol outlines the general procedure to assess the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours. Subsequently, the cells are stimulated with LPS (1 µg/mL) and incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): After incubation, the cell culture supernatant is collected. To 50 µL of the supernatant, 50 µL of Griess reagent A (sulfanilamide in phosphoric acid) is added, followed by 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without compound treatment.

α-Glucosidase Inhibition Assay

This is a representative protocol for determining the inhibitory activity of a compound against α-glucosidase.

  • Enzyme and Inhibitor Incubation: A mixture containing the α-glucosidase enzyme and various concentrations of (20S,24R)-epoxy-dammarane-3β,12β,25-triol in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8) is pre-incubated at 37°C for 10-15 minutes.

  • Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate (Na₂CO₃).

  • Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The percentage of α-glucosidase inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The IC50 value can be determined from a dose-response curve.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the potential mechanism of action, the following diagrams are provided.

Cytotoxicity_MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with This compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

MTT Assay Workflow for Cytotoxicity Testing.

Anti_inflammatory_Assay_Workflow cluster_workflow Anti-inflammatory (NO Production) Assay Workflow A Seed RAW 264.7 Cells in 96-well plate B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Perform Griess Assay E->F G Measure Absorbance at 540 nm F->G H Determine NO Inhibition G->H

Workflow for Assessing Anti-inflammatory Activity.

a_Glucosidase_Inhibition_Workflow cluster_workflow α-Glucosidase Inhibition Assay Workflow A Pre-incubate α-Glucosidase with (20S,24R)-epoxy-dammarane-3β,12β,25-triol B Add pNPG Substrate A->B C Incubate at 37°C B->C D Stop Reaction with Na2CO3 C->D E Measure Absorbance at 405 nm D->E F Calculate % Inhibition E->F

Workflow for α-Glucosidase Inhibition Assay.

Conclusion

This comparative guide highlights the distinct bioactivity profiles of this compound and (20S,24R)-epoxy-dammarane-3β,12β,25-triol. While this compound demonstrates potential as a cytotoxic, anti-inflammatory, and antiviral agent, (20S,24R)-epoxy-dammarane-3β,12β,25-triol shows promise in the regulation of metabolic pathways through the inhibition of α-glucosidase. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling a more informed selection and investigation of these compounds for therapeutic applications. Further research is warranted to fully elucidate the mechanisms of action and in vivo efficacy of these promising natural products.

References

Comparative Analysis of the Antiviral Efficacy of Dammarane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antiviral efficacy of select dammarane (B1241002) triterpenoids. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in the field of antiviral drug discovery and development. This document summarizes quantitative antiviral activity, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows.

Overview of Dammarane Triterpenoids' Antiviral Activity

Dammarane triterpenoids, a class of tetracyclic triterpenes primarily isolated from plants of the Panax genus (ginseng), have demonstrated a broad spectrum of antiviral activities. These compounds have been investigated for their efficacy against a variety of human pathogenic viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Coxsackievirus B3 (CVB3), and Dengue Virus (DENV). Their mechanisms of action are multifaceted, ranging from direct inhibition of viral enzymes and replication processes to modulation of host cellular signaling pathways involved in the inflammatory and immune response to viral infections.

Quantitative Comparison of Antiviral Efficacy

The antiviral activity of dammarane triterpenoids is typically quantified by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in cell-based assays. The cytotoxic concentration (CC50) is also determined to assess the selectivity of the antiviral effect. The selectivity index (SI), calculated as the ratio of CC50 to IC50 or EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity and a more promising safety profile.

The following tables summarize the reported antiviral activities of key dammarane triterpenoids against various viruses.

Table 1: Anti-HIV Activity of Dammarane Triterpenoids

CompoundVirus StrainCell LineAssayIC50 / EC50 (µM)CC50 (µM)SIReference
Mono-succinyl derivative 5aHIV-1-Protease Inhibition<10>1000 (renin/trypsin)>100[1][2]
Mono-succinyl derivative 5bHIV-1-Protease Inhibition<10>1000 (renin/trypsin)>100[1][2]
Mono-succinyl derivative 5cHIV-1-Protease Inhibition<10>1000 (renin/trypsin)>100[1][2]
Mono-succinyl derivative 5dHIV-1-Protease Inhibition<10>1000 (renin/trypsin)>100[1][2]
Di-succinyl derivative 5eHIV-1-Protease Inhibition<10>1000 (renin/trypsin)>100[1][2]
Di-succinyl derivative 5fHIV-1-Protease Inhibition<10>1000 (renin/trypsin)>100[1][2]
A-nor dammarane 4aHIV-1-Protease Inhibition10.0>1000 (renin/trypsin)>100[1][2]
A-nor dammarane 4bHIV-1-Protease Inhibition29.9>1000 (renin/trypsin)>33[1][2]

Table 2: Anti-HSV Activity of Dammarane Triterpenoids

CompoundVirus StrainCell LineAssayIC50 (µM)CC50 (µM)SIReference
Ginsenoside 20(S)-Rg3HSV-1 & HSV-2VeroCell Viability~35>100>2.8[3]
DammaradienolHSV-1 & HSV-2VeroCPE Reduction1-10 µg/ml--[4]
Dammarenediol-IIHSV-1 & HSV-2VeroCPE Reduction1-10 µg/ml--[4]
Hydroxydammarenone-IHSV-1 & HSV-2VeroCPE Reduction1-10 µg/ml--[4]
Dammarenolic acidHSV-1 & HSV-2VeroCPE Reduction1-10 µg/ml--[4]

Table 3: Anti-Coxsackievirus B3 (CVB3) Activity of Dammarane Triterpenoids

CompoundVirus StrainCell LineAssayIC50 (µg/ml)TC50 (µg/ml)SIReference
20(S)-ProtopanaxatriolCVB3HeLaCPE Reduction2.742910.6[3]
Ginsenoside ReCVB3-CPE ReductionSignificant activity at 100 µg/mL--[5]
Ginsenoside RfCVB3-CPE ReductionSignificant activity at 100 µg/mL--[5]
Ginsenoside Rg2CVB3-CPE ReductionSignificant activity at 100 µg/mL--[5]

Table 4: Anti-Dengue Virus (DENV) Activity of Dammarane Triterpenoids

CompoundVirus StrainCell LineMechanismActivityReference
Compound 1 (from P. notoginseng)DENVBHK-21Viral adsorption/entry or intracellular replicationSuppressed replication[6][7][8]
Compound 3 (from P. notoginseng)DENVBHK-21Viral adsorption/entry or intracellular replicationSuppressed replication[6][7][8]
Compound 6 (from P. notoginseng)DENVBHK-21Viral adsorption/entry or intracellular replicationSuppressed replication[6][7][8]
Compound 8 (from P. notoginseng)DENVBHK-21Viral adsorption/entry or intracellular replicationSuppressed replication[6][7][8]
Compound 9 (from P. notoginseng)DENVBHK-21Viral adsorption/entry or intracellular replicationSuppressed replication[6][7][8]
Compound 12 (from P. notoginseng)DENVBHK-21Viral adsorption/entry or intracellular replicationSuppressed replication[6][7][8]

Detailed Experimental Protocols

The following are generalized protocols for key assays cited in the evaluation of the antiviral efficacy of dammarane triterpenoids. Specific parameters may vary between studies.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µl of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the dammarane triterpenoid (B12794562) compounds. After 24 hours, replace the cell culture medium with medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µl of MTT labeling reagent (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9]

  • Absorbance Measurement: Incubate the plate overnight in a humidified atmosphere at 37°C. Measure the absorbance of the formazan (B1609692) product at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.

  • Cell Seeding: Seed susceptible host cells in 6- or 12-well plates and grow until a confluent monolayer is formed.

  • Virus and Compound Preparation: Prepare serial dilutions of the dammarane triterpenoid. In separate tubes, mix a standard concentration of the virus (e.g., 100 plaque-forming units) with each compound dilution. Incubate this mixture at 37°C for 1 hour.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% agarose (B213101) or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize and count the plaques.

  • Data Analysis: The number of plaques in the presence of the compound is compared to the number in the virus-only control. The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined from the dose-response curve.

Visualization of Mechanisms and Workflows

Signaling Pathways

Dammarane triterpenoids can exert their antiviral effects by modulating host cell signaling pathways. For instance, Ginsenoside Rg5 has been shown to inhibit HSV-1 replication by activating the Nrf2 pathway and inhibiting the NF-κB pathway, thereby reducing oxidative stress and inflammation.

antiviral_signaling_pathways cluster_nrf2 Nrf2 Pathway Activation cluster_nfkb NF-κB Pathway Inhibition Ginsenoside_Rg5 Ginsenoside Rg5 Nrf2 Nrf2 Ginsenoside_Rg5->Nrf2 activates IKK IKK Ginsenoside_Rg5->IKK inhibits Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription ROS_Reduction Reduced Oxidative Stress Antioxidant_Enzymes->ROS_Reduction Viral_Infection Viral Infection (e.g., HSV-1) Viral_Infection->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Proinflammatory_Cytokines Pro-inflammatory Cytokines NFκB->Proinflammatory_Cytokines promotes transcription Viral_Replication_Promotion Viral Replication Promotion Proinflammatory_Cytokines->Viral_Replication_Promotion experimental_workflow cluster_workflow Antiviral Efficacy Evaluation Workflow Start Start: Dammarane Triterpenoid Library Cytotoxicity_Assay 1. Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity_Assay Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Antiviral_Screening 2. Primary Antiviral Screening (e.g., CPE Reduction Assay) Determine_CC50->Antiviral_Screening Non-toxic concentrations Identify_Hits Identify Active Compounds ('Hits') Antiviral_Screening->Identify_Hits Dose_Response 3. Dose-Response Study (e.g., Plaque Reduction Assay) Identify_Hits->Dose_Response Active compounds Determine_IC50 Determine IC50/EC50 Dose_Response->Determine_IC50 Calculate_SI Calculate Selectivity Index (SI) Determine_IC50->Calculate_SI Mechanism_Studies 4. Mechanism of Action Studies (e.g., Protease Inhibition, Pathway Analysis) Calculate_SI->Mechanism_Studies High SI compounds End End: Lead Compound Identification Mechanism_Studies->End

References

A Comparative Analysis of the Cytotoxic Effects of Dammar-20(21)-en-3,24,25-triol and Protopanaxadiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two dammarane-type triterpenoids: Dammar-20(21)-en-3,24,25-triol (DMT) and Protopanaxadiol (PPD). While both compounds share a similar tetracyclic core, emerging research, particularly on PPD, highlights distinct differences in their cytotoxic potential and mechanisms of action against various cancer cell lines. This comparison is based on available preclinical data to inform further research and drug development efforts.

Quantitative Cytotoxicity Data

The cytotoxic activity of DMT and PPD has been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. It is important to note that direct comparative studies are limited, and the available data for DMT is less extensive than for PPD.

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (hours)
This compound (DMT) HL-60Promyelocytic Leukemia10 - 30Not Specified
HepG2Hepatocellular Carcinoma10 - 30Not Specified
Protopanaxadiol (PPD) HCT-116Colon Cancer4.6948
SW480Colon Cancer8.9948
MDA-MB-468Breast Cancer7.6448
MDA-MB-231Breast Cancer4.4948
PC3Prostate Cancer1.4048
DU145Prostate Cancer4.7148
MG63Osteosarcoma5.1748
143BOsteosarcoma8.3648
HEC-1AEndometrial Cancer3.524
MOLM-13Acute Myeloid Leukemia20 - 4048
MV4-11Acute Myeloid Leukemia20 - 4048
HL-60Acute Myeloid Leukemia20 - 4048
HT1080Fibrosarcoma76.7848

Note: The IC50 values for this compound are presented as a range from a secondary source due to the limited availability of primary research data in the conducted search.[1]

Experimental Protocols

The following methodologies are based on the available literature for assessing the cytotoxicity of these compounds.

Cell Viability and Cytotoxicity Assays (MTT Assay)

A common method to determine the cytotoxic effects of compounds like DMT and PPD is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (DMT or PPD) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]

}

Caption: General workflow of the MTT assay for cytotoxicity assessment.

Mechanisms of Action and Signaling Pathways

Protopanaxadiol (PPD)

Protopanaxadiol has been shown to induce cytotoxicity in cancer cells through multiple signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.

  • Induction of Apoptosis: PPD triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases (caspase-3, -8, and -9), cleavage of poly(ADP-ribose) polymerase (PARP), and regulation of the Bcl-2 family of proteins.

  • Endoplasmic Reticulum (ER) Stress: PPD can induce ER stress, leading to the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic pathways.

  • PI3K/AKT/mTOR Pathway Inhibition: In some cancer cells, PPD has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.

  • JNK Signaling Pathway Activation: PPD has been reported to activate the c-Jun N-terminal kinase (JNK) pathway, which can promote apoptosis in response to cellular stress.

PPD_Signaling_Pathways

Caption: Signaling pathways modulated by Protopanaxadiol leading to apoptosis.

This compound (DMT)

The precise molecular mechanisms underlying the cytotoxic effects of this compound are not as well-documented in the available scientific literature. However, it is suggested that like other dammarane-type triterpenoids, DMT may induce apoptosis in cancer cells.[1] Further research is required to elucidate the specific signaling pathways targeted by this compound.

Concluding Remarks

The available data indicates that Protopanaxadiol (PPD) is a potent cytotoxic agent against a broad spectrum of cancer cell lines, with well-documented mechanisms of action involving the induction of apoptosis through multiple signaling pathways. This compound (DMT) has also demonstrated cytotoxic potential, although the extent of its activity and the underlying molecular mechanisms require more in-depth investigation.

For researchers in oncology and drug discovery, PPD represents a promising lead compound for further preclinical and clinical development. The structural similarities between DMT and PPD suggest that DMT and other related dammarane (B1241002) triterpenoids also warrant further investigation to fully understand their therapeutic potential. Direct, head-to-head comparative studies under standardized experimental conditions are necessary to definitively ascertain the relative cytotoxic potency and therapeutic indices of these two compounds.

References

A Comparative Guide to the In-Vitro and In-Vivo Pharmacological Effects of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported in-vitro and in-vivo pharmacological effects of Dammar-20(21)-en-3,24,25-triol (DMT), a dammarane-type triterpenoid (B12794562) with potential therapeutic applications. Due to the limited availability of in-vivo data for this specific compound, this guide also includes relevant findings for structurally similar dammarane (B1241002) triterpenoids to offer a broader perspective for research and development.

In-Vitro Pharmacological Effects

DMT has demonstrated notable cytotoxic and anti-inflammatory activities in various in-vitro studies.

Cytotoxic Activity

In-vitro studies have shown that DMT exhibits cytotoxic effects against several cancer cell lines. Research indicates that DMT can induce apoptosis in human cancer cells, making it a candidate for further investigation as a potential anti-cancer agent.[1]

Cell LineCancer TypeIC50 (µM)Reference
HL-60Promyelocytic Leukemia10 - 30[1]
HepG2Hepatocellular Carcinoma10 - 30[1]

Note: The provided IC50 range is based on a summary report. Specific dose-response curves and detailed experimental conditions were not available in the public domain.

For comparison, other dammarane-type triterpenoids have also shown significant cytotoxic activity:

  • 20(S)-Dammar-25(26)-ene-3β,12β,20-triol: IC₅₀ of 31.6 μg/mL against human colon cancer cells (HCT-8).[1]

  • Cycloartane-3,24,25-triol: IC₅₀ values of 1.67±0.18 μM (DU145) and 2.226±0.28 μM (PC-3) in prostate cancer cell lines.[1]

Anti-inflammatory Activity

DMT has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in cell-based assays.[1] Studies have demonstrated its ability to downregulate pro-inflammatory cytokines in macrophage cells, suggesting its potential for treating inflammatory diseases.[1]

Cell LineStimulantCytokine(s) InhibitedQuantitative DataReference
MacrophagesLipopolysaccharide (LPS)TNF-α, IL-6Data not available[1]

In-Vivo Pharmacological Effects

As of the latest available data, there are no specific in-vivo studies published for this compound. However, research on a structurally related dammarane triterpenoid, 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol (25-OCH3-PPD), provides some insight into the potential in-vivo efficacy of this class of compounds.

Anti-Cancer Activity (related compound)

In a preclinical study, 25-OCH3-PPD demonstrated significant anti-cancer effects in a prostate cancer xenograft model. The compound inhibited tumor growth and showed low toxicity to non-cancer cells and no observable toxicity in the animal models.[2][3]

Animal ModelCancer TypeCompoundKey FindingsReference
Mouse XenograftProstate Cancer25-OCH3-PPDInhibited tumor growth, low toxicity[2][3]
Anti-inflammatory Activity

There is currently no available in-vivo data on the anti-inflammatory effects of this compound.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not publicly available. The following are generalized protocols for the key experiments mentioned.

In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow cell attachment start->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for a specified period (e.g., 24, 48, 72h) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan (B1609692) crystal formation add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize measure Measure absorbance at ~570nm using a microplate reader solubilize->measure end Calculate IC50 values measure->end

MTT Assay Workflow

In-Vitro Anti-inflammatory Assay (LPS-induced Cytokine Production)

This protocol describes a general method for evaluating the anti-inflammatory effects of a compound on macrophages.

Anti_inflammatory_Assay_Workflow start Seed macrophage cells (e.g., RAW 264.7) in culture plates pretreatment Pre-treat cells with different concentrations of this compound start->pretreatment stimulation Stimulate cells with Lipopolysaccharide (LPS) pretreatment->stimulation incubation Incubate for a defined period (e.g., 24h) stimulation->incubation collect Collect cell culture supernatant incubation->collect elisa Measure cytokine levels (e.g., TNF-α, IL-6) using ELISA collect->elisa end Determine inhibition of cytokine production elisa->end

Anti-inflammatory Assay Workflow

Signaling Pathways

The precise signaling pathways modulated by this compound have not been fully elucidated. However, studies on other dammarane triterpenoids suggest potential involvement of key pathways in cancer and inflammation. For instance, 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol has been shown to negatively regulate the activation of STAT3 and ERK pathways in HepG2 cells.[2]

Signaling_Pathway_Hypothesis cluster_cancer Cancer Cell cluster_inflammation Macrophage DMT Dammarane Triterpenoids (e.g., this compound) ERK ERK Pathway DMT->ERK Inhibition STAT3 STAT3 Pathway DMT->STAT3 Inhibition NFkB NF-κB Pathway DMT->NFkB Potential Inhibition Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3->Proliferation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Hypothesized Signaling Pathways

Conclusion

This compound exhibits promising in-vitro cytotoxic and anti-inflammatory activities. However, a significant gap exists in the literature regarding its in-vivo efficacy and detailed mechanisms of action. The data from structurally related compounds suggest that dammarane triterpenoids as a class hold therapeutic potential. Further in-vivo studies are crucial to validate the in-vitro findings and to establish a comprehensive pharmacological profile of this compound for potential drug development. Researchers are encouraged to investigate its effects in relevant animal models of cancer and inflammation and to explore the specific molecular targets and signaling pathways involved.

References

A Comparative Benchmark Analysis of Dammar-20(21)-en-3,24,25-triol Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the biological activity of Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid, against known therapeutic agents in the fields of oncology, inflammation, and neuroprotection. This document is intended for researchers, scientists, and professionals in drug development, providing a summary of available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Executive Summary

This compound has demonstrated a spectrum of biological activities, including cytotoxic effects against various cancer cell lines, anti-inflammatory properties, and potential for neuroprotection through acetylcholinesterase inhibition.[1] This guide benchmarks these activities against established drugs: cisplatin, doxorubicin, and paclitaxel (B517696) for anticancer activity; dexamethasone, indomethacin, and ibuprofen (B1674241) for anti-inflammatory effects; and donepezil, rivastigmine, and galantamine for neuroprotection. While quantitative data for the cytotoxic activity of this compound is available, its anti-inflammatory and acetylcholinesterase inhibitory activities are primarily supported by qualitative and indirect evidence. Further research is warranted to establish precise inhibitory concentrations for a more direct comparison.

Data Presentation

The following tables summarize the available quantitative data for this compound and the selected known therapeutic agents.

Table 1: Anticancer Activity (Cytotoxicity)

CompoundCell LineIC50
This compound HL-60 (Human promyelocytic leukemia)10 - 30 µM
HepG2 (Human liver cancer)10 - 30 µM
20(S)-Dammar-25(26)-ene-3β,12β,20-triol (Similar Dammarane (B1241002) Triterpenoid)HCT-8 (Human colon cancer)31.6 µg/mL
Cisplatin HeLa (Human cervical cancer)1.8 - 31.3 µM (48h)
HepG2 (Human liver cancer)4.323 µg/mL
Doxorubicin HepG2 (Human liver cancer)1.679 µg/mL
HCT-116 (Human colon cancer)>73.50 µg/mL
Paclitaxel T-47D (Human breast cancer)1.8 ± 0.6 µg/mL
MDA-MB-231 (Human breast cancer)2.5 ± 0.8 µg/mL

Table 2: Anti-inflammatory Activity (Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)

CompoundIC50
This compound Data not available. Qualitative reports indicate a reduction in pro-inflammatory cytokines (TNF-α and IL-6).[1]
Dexamethasone ~3 µM
Indomethacin 56.8 µM
Ibuprofen Qualitatively reported to inhibit nitric oxide release.[2]

Table 3: Neuroprotective Activity (Acetylcholinesterase Inhibition)

CompoundIC50
This compound Data not available. Qualitative reports indicate inhibitory effects on acetylcholinesterase.[1]
Donepezil 6.7 nM
Rivastigmine 4.3 nM
Galantamine ~410 nM

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, cisplatin, doxorubicin, paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, dexamethasone, indomethacin, ibuprofen) for a specified time.

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE.

  • Reagents: Acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified acetylcholinesterase are required.

  • Reaction Mixture: In a 96-well plate, the test compound at various concentrations is pre-incubated with the AChE enzyme in a buffer solution.

  • Reaction Initiation: The reaction is initiated by adding the substrate (acetylthiocholine) and DTNB.

  • Kinetic Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is measured kinetically by monitoring the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The percentage of AChE inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

anticancer_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Dammarane Triterpenoids Dammarane Triterpenoids Bax Bax Dammarane Triterpenoids->Bax promotes Bcl-2 Bcl-2 Dammarane Triterpenoids->Bcl-2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl-2->Mitochondrion stabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Anticancer mechanism of dammarane triterpenoids via the intrinsic apoptosis pathway.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK IκBα IκBα TLR4->IκBα leads to degradation Triterpenoids Triterpenoids Triterpenoids->MAPK inhibit Triterpenoids->IκBα prevent degradation NF-κB NF-κB MAPK->NF-κB activates IκBα->NF-κB sequesters Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes (TNF-α, iNOS) Pro-inflammatory Genes (TNF-α, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, iNOS) activates transcription of

Caption: Anti-inflammatory signaling pathways modulated by triterpenoids.

neuroprotective_pathway cluster_pi3k PI3K/Akt Pathway AChE Inhibitors AChE Inhibitors nAChR Nicotinic Acetylcholine Receptor AChE Inhibitors->nAChR activate PI3K PI3K nAChR->PI3K Akt Akt PI3K->Akt GSK-3β GSK-3β Akt->GSK-3β inhibits CREB CREB Akt->CREB activates Neuronal Survival\n& Plasticity Neuronal Survival & Plasticity GSK-3β->Neuronal Survival\n& Plasticity promotes apoptosis CREB->Neuronal Survival\n& Plasticity promotes experimental_workflow Cell Seeding\n(96-well plate) Cell Seeding (96-well plate) Compound Incubation\n(Varying Concentrations) Compound Incubation (Varying Concentrations) Cell Seeding\n(96-well plate)->Compound Incubation\n(Varying Concentrations) Assay-specific Step\n(e.g., MTT, Griess Reagent, DTNB) Assay-specific Step (e.g., MTT, Griess Reagent, DTNB) Compound Incubation\n(Varying Concentrations)->Assay-specific Step\n(e.g., MTT, Griess Reagent, DTNB) Absorbance Reading\n(Microplate Reader) Absorbance Reading (Microplate Reader) Assay-specific Step\n(e.g., MTT, Griess Reagent, DTNB)->Absorbance Reading\n(Microplate Reader) Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) Absorbance Reading\n(Microplate Reader)->Data Analysis\n(IC50 Calculation)

References

Safety Operating Guide

Navigating the Disposal of Dammar-20(21)-en-3,24,25-triol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Waste Characterization and Segregation

The foundational step in any chemical disposal protocol is the accurate identification and classification of the waste.[3] Since specific hazard data for Dammar-20(21)-en-3,24,25-triol is limited, it should be handled with caution. In the absence of a formal hazard classification, the compound should be treated as a potentially hazardous chemical waste.

Key Operational Steps:

  • Waste Identification: All waste containing this compound must be clearly identified. This includes pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).

  • Segregation: This waste must be segregated from other waste streams.[3] Do not mix it with non-hazardous waste or other chemical waste unless compatibility has been confirmed. It is advisable to segregate halogenated and non-halogenated solvent waste.

Disposal Protocol for this compound

The following table outlines the procedural steps for the proper disposal of this compound.

Step Procedure Key Considerations
1. Container Selection Select a chemically compatible and leak-proof container for waste accumulation. Plastic containers are often preferred for chemical waste.Ensure the container is in good condition, with a secure-fitting lid.
2. Labeling Immediately label the waste container with a hazardous waste tag. The label should include the chemical name ("this compound"), the approximate concentration and quantity, and the date accumulation started.Proper labeling is crucial for safe handling and disposal by your institution's environmental health and safety (EHS) department.
3. Waste Accumulation Place all waste materials contaminated with this compound into the designated, labeled container. This includes unused compound, solutions, and contaminated disposables. Keep the container closed except when adding waste.Do not overfill the container. Leave adequate headspace to prevent spills.
4. Storage Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.Store incompatible waste types separately to prevent accidental reactions.
5. Disposal Request Once the container is full or you have no further use for it, contact your institution's EHS or equivalent department to arrange for pickup and disposal.Do not dispose of this chemical down the drain or in the regular trash.[4]

Experimental Workflow for Disposal

The logical flow for the disposal of this compound waste is depicted in the following diagram.

A Generation of this compound Waste B Select and Label a Compatible Waste Container A->B C Segregate and Accumulate Waste in the Closed Container B->C D Store the Container in a Designated Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) for Pickup D->E F Proper Disposal by a Licensed Facility E->F

Disposal Workflow for this compound

Signaling Pathway for Institutional Waste Management

The interaction between laboratory personnel and the institutional body responsible for waste management follows a clear signaling pathway to ensure safety and compliance.

Lab Laboratory Personnel WasteGenerated Waste Generated and Characterized Lab->WasteGenerated Identifies ContainerPrep Waste Container Prepared and Labeled Lab->ContainerPrep Prepares PickupRequest Pickup Request Submitted Lab->PickupRequest Initiates WasteGenerated->ContainerPrep Leads to ContainerPrep->PickupRequest Triggers EHS Environmental Health & Safety (EHS) Disposal Compliant Disposal EHS->Disposal Manages PickupRequest->EHS Notifies

References

Essential Safety and Operational Guidance for Handling Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dammar-20(21)-en-3,24,25-triol. As a bioactive triterpenoid (B12794562) compound, it should be handled with care, assuming potential cytotoxic properties until more specific toxicological data is available. The following procedures are based on best practices for handling potentially hazardous compounds in a laboratory setting.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. Below is a summary of the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves is recommended. The outer glove should be disposed of immediately after handling the compound.[1]To minimize the risk of exposure through dermal contact and absorption. Chemotherapy-rated gloves are tested for resistance to permeation by hazardous drugs.[1]
Eye and Face Protection Chemical safety goggles and a face shield should be worn whenever there is a risk of splashes or aerosol generation.To protect the eyes and face from accidental contact with the compound.
Respiratory Protection A NIOSH-approved N95 or higher respirator should be used when handling the powdered form of the compound or when there is a potential for aerosolization.[1]To prevent inhalation of the compound, which can be a primary route of exposure for powdered substances.
Body Protection A disposable, solid-front, back-closure gown made of a low-permeability fabric should be worn. Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[1]To protect the skin and personal clothing from contamination.
Foot Protection Closed-toe shoes and disposable shoe covers should be worn in areas where the compound is handled.To prevent contamination of personal footwear and the subsequent spread of the compound.

Handling and Operational Plan

All handling of this compound should occur in a designated controlled area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize exposure.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Controlled Area (Fume Hood / BSC) don_ppe 2. Don Full PPE prep_area->don_ppe Enter Area weigh 3. Weigh Compound don_ppe->weigh Proceed to Handling dissolve 4. Prepare Solution weigh->dissolve experiment 5. Perform Experiment dissolve->experiment decontaminate 6. Decontaminate Surfaces experiment->decontaminate Post-Experiment dispose_waste 7. Dispose of Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe

Figure 1: Workflow for Handling this compound

Disposal Plan

All disposable PPE used during the handling of this compound should be considered contaminated.

  • Gloves and Gowns: The outer pair of gloves should be removed and disposed of in a designated hazardous waste container immediately after handling the compound. Gowns and other contaminated PPE should be removed before leaving the work area and disposed of according to institutional guidelines for chemical waste.

  • Sharps: Any sharps contaminated with the compound should be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.

  • Chemical Waste: Unused compound and solutions should be disposed of as hazardous chemical waste in accordance with local and institutional regulations. Do not dispose of down the drain or in regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.